molecular formula C13H19NO3 B1395995 (4-Hydroxybutyl)-methylcarbamic acid benzyl ester CAS No. 116644-44-1

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Cat. No.: B1395995
CAS No.: 116644-44-1
M. Wt: 237.29 g/mol
InChI Key: QGKLOOPAWNEWQM-UHFFFAOYSA-N
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Description

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxybutyl)-methylcarbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxybutyl)-methylcarbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(4-hydroxybutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLOOPAWNEWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 116644-44-1 Synonyms: Benzyl (4-hydroxybutyl)(methyl)carbamate; N-Cbz-N-methyl-4-aminobutanol Molecular Formula: C13H19NO3 Molecular Weight: 237.30 g/mol

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—bifunctional linkers are critical. (4-Hydroxybutyl)-methylcarbamic acid benzyl ester serves as a high-value intermediate. It possesses a primary alcohol , ready for activation (e.g., tosylation, oxidation to aldehyde) or direct conjugation, and a secondary amine protected by a Carbobenzyloxy (Cbz) group .

The Cbz group is strategically chosen here over Boc (tert-butyloxycarbonyl) because it is orthogonal to acid-labile protecting groups (like Boc or Trityl) often present on the other end of a complex linker system. It requires hydrogenolysis (


) or strong acid (HBr/AcOH) for removal, offering a robust safety net during multi-step synthesis.

This guide outlines a scalable, high-fidelity synthesis protocol designed to minimize side reactions (specifically O-acylation) and maximize yield, followed by a rigorous characterization framework.

Retrosynthetic Analysis & Pathway

The most direct and atom-economical route involves the chemoselective acylation of the secondary amine 4-(methylamino)butan-1-ol with benzyl chloroformate (Cbz-Cl) .

Critical Design Considerations:
  • Chemoselectivity: The starting material contains both a secondary amine and a primary alcohol. While amines are more nucleophilic, the alcohol can compete for the acyl chloride, forming a carbonate side product. Control: We utilize a biphasic Schotten-Baumann condition with inorganic base control to buffer the pH and suppress O-acylation.

  • Rotamerism: The N-methyl carbamate motif exhibits restricted rotation around the N-C(O) bond, leading to distinct rotamers in NMR spectroscopy at room temperature. This is a feature, not an impurity.

SynthesisPathway Start 4-(Methylamino)butan-1-ol (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate + Base (NaHCO3) THF/H2O Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product Benzyl (4-hydroxybutyl)(methyl)carbamate (Target) Intermediate->Product - HCl SideProduct Carbonate Impurity (Avoided via T < 5°C) Intermediate->SideProduct High Temp / Excess Base

Figure 1: Reaction pathway highlighting the chemoselective protection of the amine over the alcohol.

Detailed Experimental Protocol

Materials
  • Precursor: 4-(Methylamino)butan-1-ol (CAS 4285-59-6)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+)

  • Base: Sodium bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Tetrahydrofuran (THF) and Deionized Water (

    
    )
    
Step-by-Step Methodology

1. Reaction Setup (0.1 mol Scale):

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Charge the flask with 4-(methylamino)butan-1-ol (10.3 g, 100 mmol) and THF (100 mL).

  • Add a solution of

    
      (16.8 g, 200 mmol, 2.0 eq) in water  (100 mL).
    
  • Scientist's Note: The biphasic system (THF/Water) is crucial. The inorganic base stays in the aqueous phase, neutralizing the HCl generated, while the organic phase solubilizes the reagents.

2. Controlled Addition (The Critical Step):

  • Cool the mixture to 0°C using an ice/water bath.

  • Charge the addition funnel with Benzyl chloroformate (17.9 g, 15.0 mL, 105 mmol, 1.05 eq) diluted in minimal THF (10 mL).

  • Add the Cbz-Cl solution dropwise over 30–45 minutes.

  • Why? Rapid addition causes localized heating and concentration spikes, promoting O-acylation of the hydroxyl group.

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature (RT) and stir for 3–4 hours.

  • TLC Check: Mobile phase 50% EtOAc in Hexanes. Stain with Ninhydrin (starting amine turns red/pink) or UV (product absorbs at 254 nm).

  • Endpoint: Disappearance of the baseline amine spot and appearance of a higher Rf spot (~0.4).

4. Workup and Isolation:

  • Evaporate the bulk of the THF under reduced pressure (Rotavap).

  • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (150 mL).

  • Wash 1 (Acidic): Wash with 1N HCl (50 mL). Removes unreacted amine.

  • Wash 2 (Basic): Wash with sat.

    
     (50 mL). Removes benzyl alcohol/phenol byproducts.
    
  • Wash 3 (Neutral): Wash with Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

5. Purification:

  • The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (

    
    , gradient 20% 
    
    
    
    60% EtOAc/Hexanes).

WorkupFlow ReactionMix Crude Reaction Mixture (THF/Water) Evap Evaporate THF ReactionMix->Evap Extract Extract into EtOAc Evap->Extract AcidWash Wash: 1N HCl Extract->AcidWash Removes Amine BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Removes Acids Dry Dry (MgSO4) & Concentrate BaseWash->Dry Yields Oil

Figure 2: Workup logic ensuring removal of starting materials and hydrolysis byproducts.

Analytical Characterization

Validating the structure of carbamates requires understanding rotamerism . The N-Cbz group creates two conformers (cis/trans around the amide bond) that exchange slowly on the NMR timescale at room temperature. This results in broadened or doubled signals .

Quantitative Data Summary
TechniqueParameterExpected Value / Observation
Physical State AppearanceColorless to pale yellow viscous oil
Yield % Recovery85–95% (optimized)
HRMS (ESI+)

Calc: 238.1443 | Found: 238.14xx
HRMS (ESI+)

Calc: 260.1263 | Found: 260.12xx
TLC

(1:1 EtOAc/Hex)
~0.35 – 0.45 (UV active)
NMR Spectroscopy (400 MHz, )

Note: Chemical shifts (


) are reported in ppm.[1] Signals may appear as two sets due to rotamers (approx 1:1 ratio).
  • Aromatic (Cbz):

    
     7.28 – 7.38 (m, 5H). Characteristic benzyl ring.
    
  • Benzylic

    
    : 
    
    
    
    5.12 (s, 2H). Often splits into two singlets (e.g., 5.11 and 5.14).
  • 
     (C-1): 
    
    
    
    3.65 (t,
    
    
    Hz, 2H). Adjacent to the hydroxyl.
  • 
     (C-4): 
    
    
    
    3.32 (t,
    
    
    Hz, 2H). Deshielded by the carbamate.
  • 
    : 
    
    
    
    2.92 and 2.95 (two s, 3H total). Diagnostic rotameric split.
  • Internal

    
     (C-2, C-3): 
    
    
    
    1.50 – 1.70 (m, 4H). Multiplet overlap.

Interpretation: The presence of the split N-methyl singlet and the clean aromatic region confirms the successful installation of the Cbz group. The triplet at 3.65 ppm confirms the alcohol is intact and not acylated (O-acylated products would shift this signal downfield to ~4.1 ppm).

Safety & Handling

  • Benzyl Chloroformate: Highly toxic, lachrymator, and corrosive.[2] Reacts vigorously with water to release HCl gas.[2] Handle only in a fume hood.

  • Storage: The product is stable at room temperature but best stored at 2–8°C to prevent slow oxidation of the alcohol.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard text for Cbz protection protocols).

  • Sigma-Aldrich. (n.d.). Product Specification: Benzyl (4-hydroxybutyl)(methyl)carbamate (CAS 116644-44-1).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.
  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective esterification and amidation of carboxylic acids." Organic Letters, 13(10), 2697. (Discussing chemoselectivity principles relevant to amino-alcohols).

Sources

Technical Guide: Benzyl (4-hydroxybutyl)(methyl)carbamate (CAS 116644-44-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 116644-44-1 , formally known as Benzyl (4-hydroxybutyl)(methyl)carbamate . This document is structured for researchers and medicinal chemists, focusing on its role as a critical building block in the synthesis of polyamine transport inhibitors (PTIs) and oncology therapeutics.

Structure, Properties, and Synthetic Utility in Drug Development [1][2]

Executive Summary

Benzyl (4-hydroxybutyl)(methyl)carbamate (CAS 116644-44-1) is a specialized organic intermediate characterized by a benzyl carbamate (Cbz) protecting group, an N-methyl substitution, and a terminal primary alcohol.[1][3][4][5][6] It serves as a high-value scaffold in medicinal chemistry, particularly in the design of Polyamine Transport Inhibitors (PTIs) and Motuporamine derivatives .

Its structural duality—possessing a stable, lipophilic protecting group (Cbz) and a reactive hydroxyl handle—allows for precise chain elongation and conjugation. This molecule is instrumental in developing compounds that target the dysregulated polyamine transport systems often observed in metastatic cancers, including melanoma and pancreatic carcinoma.

Chemical Identity & Structural Analysis

This section details the definitive identification parameters and structural features that dictate the molecule's reactivity.

Identification Data
ParameterValue
CAS Registry Number 116644-44-1
IUPAC Name Benzyl N-(4-hydroxybutyl)-N-methylcarbamate
Synonyms N-Cbz-N-methyl-4-aminobutanol; Benzyl (4-hydroxybutyl)(methyl)carbamate
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
SMILES CN(CCCCO)C(=O)OCC1=CC=CC=C1
InChI Key QGKLOOPAWNEWQM-UHFFFAOYSA-N
Structural Features & Reactivity
  • Cbz (Carboxybenzyl) Group: Provides acid-stable amine protection, removable via catalytic hydrogenolysis (

    
    ) or strong acid (HBr/AcOH). It imparts significant lipophilicity (
    
    
    
    ), aiding solubility in organic solvents during synthesis.
  • N-Methylation: The tertiary amide bond prevents hydrogen bonding at the nitrogen, altering the conformational flexibility of the butyl chain and reducing aggregation compared to secondary carbamates.

  • Terminal Hydroxyl: The primary alcohol at the C4 position is the site of derivatization. It typically undergoes activation (e.g., Mesylation/Tosylation) or oxidation (to aldehyde/acid) to couple with polyamine cores.

Physicochemical Properties

The following data is essential for optimizing reaction conditions and purification protocols.

PropertyValue / DescriptionSignificance
Physical State Colorless to pale yellow oilLiquid state facilitates neat handling but requires high-vac drying.
Boiling Point ~380°C (Predicted)High boiling point necessitates column chromatography for purification rather than distillation.
Solubility DMSO, DCM, Ethyl Acetate, MethanolHighly soluble in polar aprotic solvents; insoluble in water.
LogP 2.14 (Predicted)Indicates moderate lipophilicity; retention on C18 HPLC columns will be significant.
pKa ~15 (Alcohol), -1 (Carbamate O)The alcohol is neutral; the carbamate nitrogen is non-basic.

Synthesis & Manufacturing Protocols

The synthesis of CAS 116644-44-1 is typically achieved via the protection of amino alcohols. Below is a validated laboratory-scale protocol.

Synthetic Route: Selective Protection

Reaction: N-Methylation of 4-aminobutanol followed by Cbz-protection (or direct Cbz-protection of 4-(methylamino)butan-1-ol).

Step-by-Step Protocol:

  • Starting Material: Charge a round-bottom flask with 4-(methylamino)butan-1-ol (1.0 eq) and Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA) . Cool the mixture to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 eq) over 30 minutes. The exotherm must be controlled to prevent O-acylation (carbonate formation).

  • Work-up:

    • Warm to room temperature (RT) and stir for 2–4 hours.

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2), eluting with Hexanes:EtOAc (gradient 4:1 to 1:1).

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and reaction flow for synthesizing and utilizing this intermediate.

SynthesisWorkflow Start 4-(Methylamino)butan-1-ol Reagent Cbz-Cl + TEA (DCM, 0°C) Start->Reagent Nucleophilic Attack Intermediate Crude Mixture (N-Cbz + O-Cbz impurities) Reagent->Intermediate Acylation Purification Flash Chromatography (Hex:EtOAc) Intermediate->Purification Isolation Product CAS 116644-44-1 (Pure Oil) Purification->Product Yield ~85% Application Activation (MsCl/TsCl) Product->Application Next Step

Caption: Synthetic workflow for the selective N-protection of amino-alcohol precursors to yield CAS 116644-44-1.

Applications & Mechanism of Action

While CAS 116644-44-1 is not a drug itself, it is a critical intermediate in the synthesis of Polyamine Transport Inhibitors (PTIs) , such as those described in patent WO2013/148230 .

Role in Polyamine Therapeutics

Cancer cells (e.g., CHO, L3.6pl pancreatic cancer) exhibit upregulated polyamine transport systems (PTS) to fuel rapid proliferation.

  • The Strategy: Medicinal chemists use CAS 116644-44-1 to synthesize "Trojan Horse" polyamine conjugates.

  • The Chemistry: The hydroxyl group of CAS 116644-44-1 is converted to a leaving group and coupled to a polyamine core (like spermidine or spermine).

  • The Result: The N-methyl/Cbz "tail" acts as a lipophilic anchor that interacts with the transporter but prevents the polyamine from functioning correctly inside the cell, or delivers a cytotoxic payload.

Mechanistic Pathway (PTI)

The diagram below details how derivatives of CAS 116644-44-1 function in an oncology context.

PTI_Mechanism TumorCell Tumor Cell (High Polyamine Demand) Effect Inhibition of Uptake & Cell Growth Arrest TumorCell->Effect Polyamine Starvation Transporter Polyamine Transporter (Surface Protein) Transporter->TumorCell Internalization Drug PTI Drug (Derived from CAS 116644-44-1) Drug->Transporter High Affinity Binding NativePA Native Polyamines (Spermine/Spermidine) NativePA->Transporter Blocked

Caption: Mechanism of Polyamine Transport Inhibition (PTI). Derivatives of CAS 116644-44-1 block the transporter, starving the tumor.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate before use in downstream synthesis, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.35 (m, 5H, Aromatic Cbz).
      
    • 
       5.12 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       3.65 (t, 2H, 
      
      
      
      -OH).
    • 
       3.30 (t, 2H, N-
      
      
      
      ).
    • 
       2.90 (s, 3H, N-
      
      
      
      ).
    • 
       1.50–1.70 (m, 4H, alkyl chain).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Mass:

    
    
    
  • Fragment Ions: Loss of Cbz group often observed (

    
     91 tropylium ion).
    

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Not classified as acutely toxic, but carbamates can have sensitizing effects.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Phanstiel IV, O., & Muth, A. (2013).[2][7] Polyamine transport inhibitors and uses thereof. WO Patent 2013/148230 A1. University of Central Florida Research Foundation.[2][7] Link

  • Sigma-Aldrich. (n.d.). Benzyl (4-hydroxybutyl)(methyl)carbamate Product Page. Retrieved from Sigma-Aldrich Catalog. Link

  • PubChem. (n.d.). Compound Summary for CAS 116644-44-1. National Center for Biotechnology Information. Link

  • Muth, A., et al. (2014). Development of polyamine transport ligands with improved metabolic stability and selectivity against human cancers. Journal of Medicinal Chemistry, 57(10), 4023-4034. Link

Sources

Strategic Role of the Carbamate Protecting Group in Benzyl N-(4-hydroxybutyl)-N-methylcarbamate

[1][2]

Executive Summary

Benzyl N-(4-hydroxybutyl)-N-methylcarbamate (CAS: 116644-44-1) serves as a critical intermediate in the synthesis of N-methylated peptides, pyrrolidine alkaloids, and pharmaceutical linkers.[1][2] Its primary function is the chemoselective masking of the secondary amine.

In the absence of this carbamate (Cbz) protection, the

"Pyrrolidine Trap."

Structural Dynamics & Chemoselectivity[2][3]

The "Pyrrolidine Trap" Mechanism

The structural backbone—an

123
  • Without Protection: Activation of the alcohol (e.g., conversion to a mesylate or halide) creates a leaving group. The proximal secondary amine lone pair attacks the

    
     carbon, ejecting the leaving group and forming a stable pyrrolidinium salt.
    
  • With Cbz Protection: The lone pair on the nitrogen is delocalized into the carbamate carbonyl (

    
    -system).[2] This reduces the Lewis basicity of the nitrogen by orders of magnitude, effectively "shutting off" the cyclization pathway.
    
Why Cbz (Benzyloxycarbonyl)?

While Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are alternatives, Cbz offers a specific orthogonality profile required for this linker:[1][2]

  • Acid Stability: Unlike Boc, Cbz is stable to the mild acidic conditions often used to manipulate the hydroxyl group or downstream coupling reactions.

  • Base Stability: Unlike Fmoc, Cbz resists premature cleavage by secondary amines (piperidine) often present in peptide synthesis workflows.[2][3]

  • Rotameric Behavior: The

    
    -methyl group introduces steric bulk that forces the carbamate into distinct cis and trans rotamers, often visible as broadened or split peaks in 
    
    
    H NMR spectra at room temperature.[2]
Visualization: The Cyclization Trap vs. Protection

The following diagram illustrates the divergent pathways dictated by the presence of the Cbz group.

PyrrolidineTrapStartN-methyl-4-aminobutanolUnprotectedUnprotected Amine(High Nucleophilicity)Start->UnprotectedCbzClReaction w/ Cbz-ClStart->CbzClActivationActivation (e.g., MsCl/TEA)CyclizationIntramolecular Attack(5-exo-tet)Activation->CyclizationFastUnprotected->ActivationPyrrolidineN-methylpyrrolidine(Undesired Cyclization)Cyclization->PyrrolidineProtectedBenzyl N-(4-hydroxybutyl)-N-methylcarbamateCbzCl->ProtectedFuncFunctionalization(e.g., Aldehyde/Halide)Protected->FuncAmine InertTargetLinear Linker Readyfor CouplingFunc->Target

Caption: Divergent synthetic pathways. The red path shows the inevitable cyclization of the unprotected amino alcohol upon activation. The green path demonstrates how Cbz protection preserves the linear structure.

Experimental Protocols

Synthesis via Schotten-Baumann Conditions

This protocol establishes the Cbz group on the secondary amine while leaving the primary alcohol intact. The selectivity relies on the higher nucleophilicity of the amine compared to the alcohol.

Reagents:

  • 4-(Methylamino)butan-1-ol (1.0 eq)[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1][2][4]

  • 
     (2.5 eq) or 
    
    
    [1][2]
  • Solvent: THF/Water (1:[1][2]1) or Dichloromethane (DCM)/Water biphasic system.[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(methylamino)butan-1-ol (10 mmol) in THF (20 mL) and Water (20 mL). Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add

    
     (25 mmol) in one portion. The mixture may become heterogeneous.[3]
    
  • Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Critical: Maintain temperature <5°C to prevent O-acylation (carbonate formation).[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3] The amine starting material (ninhydrin active) should disappear; the product is UV active.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with DCM (

      
       mL).[3]
      
    • Wash combined organics with 1M HCl (mild wash to remove unreacted amine), then Brine.[2][3]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Data Validation (Self-Check):

  • 
    H NMR:  Look for the benzylic singlet (
    
    
    5.12 ppm, 2H) and the N-methyl singlet (
    
    
    2.95 ppm, 3H). Note that the N-methyl signal may appear as two peaks (approx 1:1 ratio) due to restricted rotation around the carbamate C-N bond (rotamers).[1][2]
Deprotection via Hydrogenolysis

When the linker chemistry is complete, the Cbz group is removed to reveal the secondary amine.

Reagents:

  • Substrate (Protected Linker)[1][2]

  • Pd/C (10% wt loading)[1][2][4]

  • Solvent: MeOH or EtOH

  • Hydrogen Gas (

    
    )[1][2][4]
    

Methodology:

  • Dissolve the substrate in MeOH.[3][4] Flush the vessel with

    
    .[3]
    
  • Add 10 wt% Pd/C carefully (pyrophoric risk).[2][3]

  • Switch atmosphere to

    
     (balloon pressure is usually sufficient).[2][3][4]
    
  • Stir vigorously for 2–6 hours.

  • Filter through a Celite pad to remove catalyst.[2][3] Concentrate filtrate.[2][3]

  • Result: The

    
    -methyl amine is regenerated as the free base (or salt if acid was present).[2][3]
    

Comparative Stability Analysis

The following table summarizes why Cbz is the preferred choice for this specific intermediate compared to other common protecting groups.

ConditionCbz (Benzyl Carbamate)Boc (tert-Butyl Carbamate)Fmoc (Fluorenyl Carbamate)Impact on Linker Synthesis
TFA / HCl (Mild Acid) Stable Unstable (Cleaves)StableAllows acidic workup or functionalization of the alcohol.[1][2][3]
Piperidine / Bases Stable StableUnstable (Cleaves)Allows base-catalyzed alkylation of the alcohol.[2][3]
Hydrogenolysis (

)
Cleaves StableStableKey Feature: Mild, neutral deprotection that doesn't affect esters or sensitive linkers.[2][3]
Oxidizing Agents (Swern) Stable StableStableAllows oxidation of -OH to -CHO.[1][2][3]

Strategic Utility: Downstream Applications

Once protected, the Benzyl N-(4-hydroxybutyl)-N-methylcarbamate becomes a versatile building block.[1][2][3] The hydroxyl group can be subjected to transformations that would otherwise destroy the amine.[3]

Workflow Visualization

The diagram below details the orthogonal workflow enabled by this molecule.

WorkflowStartCbz-N(Me)-(CH2)4-OHOxidationSwern OxidationStart->OxidationActivationMesylation (MsCl/TEA)Start->ActivationAldehydeAldehyde IntermediateCbz-N(Me)-(CH2)3-CHOOxidation->AldehydeRedAminReductive Amination(Linker Attachment)Aldehyde->RedAminDeprotectionH2 / Pd-C(Cbz Removal)RedAmin->DeprotectionLeavingGroupActivated LinkerCbz-N(Me)-(CH2)4-OMsActivation->LeavingGroupSubstitutionNucleophilic Substitution(e.g., Thiol/Azide)LeavingGroup->SubstitutionSubstitution->DeprotectionFinalFinal N-Methyl ProductDeprotection->Final

Caption: Orthogonal utility. The Cbz group remains intact during oxidation (Green path) or activation/substitution (Red path), preventing side reactions.[1][2]

Key Application: "Clip-Cycle" Synthesis

In advanced drug discovery, this specific protected linker is used in "Clip-Cycle" methodologies to synthesize chiral pyrrolidines.[1][2][3][5] The linear Cbz-protected amine is reacted with a thioacrylate (the "clip") via olefin metathesis. Only after this intermolecular bond is formed is the Cbz group removed (or the amine utilized) to trigger the "cycle" step (aza-Michael addition), forming the ring in a controlled, enantioselective manner rather than the uncontrolled cyclization of the raw material.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] (Standard reference for Cbz stability and cleavage conditions). [1][2]

  • Fluorochem. (n.d.).[2][3] Benzyl (4-hydroxybutyl)(methyl)carbamate Product Page. Retrieved from Fluorochem Catalog.[2][3] Link

  • Clarke, P. A., et al. (2020).[3][6] Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 8116–8121. (Demonstrates the use of Cbz-protected amino-alkene linkers to control pyrrolidine formation). Link[1][2]

  • Agami, C., & Couty, F. (2002).[3] The reactivity of the N-Boc-protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.[1][2][3] (Comparative analysis of carbamate resonance and nucleophilicity). Link

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 3366758, Benzyl N-(4-hydroxybutyl)carbamate. (Structural analog reference). Link

Methodological & Application

Functionalization of the Hydroxyl Group of Benzyl N-(4-hydroxybutyl)-N-methylcarbamate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of strategies for the functionalization of the terminal hydroxyl group of benzyl N-(4-hydroxybutyl)-N-methylcarbamate. This molecule serves as a valuable scaffold in medicinal chemistry and drug development, where modification of the hydroxyl moiety can significantly impact pharmacokinetic and pharmacodynamic properties. This document details established protocols for esterification and etherification, offering insights into reaction mechanisms, optimization, and characterization of the resulting derivatives. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: Strategic Importance of Hydroxyl Functionalization

The chemical structure of benzyl N-(4-hydroxybutyl)-N-methylcarbamate incorporates a stable carbamate protecting group and a primary alcohol. The terminal hydroxyl group presents a prime target for chemical modification. Functionalization at this position is a key strategy in several areas of drug development:

  • Prodrug Design: Conversion of the hydroxyl group into an ester or other labile linkage can create a prodrug.[1][2] This approach can enhance bioavailability, improve solubility, or achieve targeted drug release.[3] The carbamate moiety itself is often employed in prodrug strategies.[4][5]

  • Linker Chemistry for Conjugation: The hydroxyl group serves as a convenient attachment point for linkers used in creating antibody-drug conjugates (ADCs), PROTACs, or other targeted therapeutic modalities.

  • Pharmacokinetic Modulation: Altering the polarity and metabolic stability of the molecule by modifying the hydroxyl group can fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the benzyl carbamate protecting group necessitates careful consideration of reaction conditions to avoid its cleavage, particularly under harsh acidic or basic conditions.[6] The protocols outlined herein are selected for their chemoselectivity and compatibility with the carbamate functionality.

Core Functionalization Strategies

Two principal and highly versatile strategies for modifying the hydroxyl group are esterification and etherification. The choice between these depends on the desired stability and properties of the final product. Esters are generally more susceptible to enzymatic and chemical hydrolysis, a useful feature for prodrugs, while ethers offer greater metabolic stability.

Esterification of the Terminal Hydroxyl Group

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. Several methods are available, each with its own advantages.

This is a classic and often high-yielding method for ester formation. The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid) and to prevent deprotonation and potential side reactions of the carbamate nitrogen.

Protocol 1: General Procedure for Acylation with an Acid Chloride

Objective: To synthesize an ester derivative of benzyl N-(4-hydroxybutyl)-N-methylcarbamate.

Materials:

  • Benzyl N-(4-hydroxybutyl)-N-methylcarbamate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzyl N-(4-hydroxybutyl)-N-methylcarbamate (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Causality and Insights:

  • The use of anhydrous solvents is critical to prevent hydrolysis of the highly reactive acyl chloride.

  • A non-nucleophilic amine base like TEA or DIPEA is used to scavenge the HCl generated, driving the reaction to completion without competing in the acylation.[7]

  • Running the reaction at 0 °C initially helps to control the exothermic reaction.

The Mitsunobu reaction is a powerful tool for forming esters with inversion of stereochemistry at a chiral alcohol center.[8][9] For a primary alcohol like in our substrate, it offers a mild and efficient method for esterification with a carboxylic acid under neutral conditions, which is highly compatible with the carbamate group.[10][11]

Protocol 2: Mitsunobu Esterification

Objective: To form an ester linkage under mild, neutral conditions.

Materials:

  • Benzyl N-(4-hydroxybutyl)-N-methylcarbamate

  • Carboxylic acid (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve benzyl N-(4-hydroxybutyl)-N-methylcarbamate (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitate formation may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization or careful chromatography.

Causality and Insights:

  • The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the carboxylate nucleophile.[11]

  • The acidity of the carboxylic acid (pKa < 13) is important for the reaction to proceed efficiently.[9]

  • The order of addition can be critical; adding the azodicarboxylate last to the mixture of the other reagents is standard practice.[8]

Etherification of the Terminal Hydroxyl Group

Ether formation provides a more stable linkage compared to an ester. The Williamson ether synthesis is a common method, but requires a strong base which could potentially compromise the carbamate. Therefore, milder, alternative methods are preferred.

For the introduction of a benzyl ether, which can also serve as a protecting group, methods that avoid strong bases are advantageous.

Protocol 3: Benzylation using 2-Benzyloxy-1-methylpyridinium triflate

Objective: To synthesize a benzyl ether derivative under neutral conditions.

Materials:

  • Benzyl N-(4-hydroxybutyl)-N-methylcarbamate

  • 2-Benzyloxypyridine (2.0 eq)

  • Magnesium oxide (MgO) (2.0 eq)

  • Methyl triflate (MeOTf) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a stirred suspension of benzyl N-(4-hydroxybutyl)-N-methylcarbamate (1.0 eq), 2-benzyloxypyridine (2.0 eq), and magnesium oxide (2.0 eq) in anhydrous toluene at 0 °C, add methyl triflate (2.0 eq).

  • Allow the mixture to warm to room temperature and then heat to 90 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter to remove solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights:

  • This method relies on the in situ formation of the highly reactive 2-benzyloxy-1-methylpyridinium triflate, which acts as the benzylating agent.[12]

  • Magnesium oxide acts as a mild acid scavenger.

  • This protocol is particularly useful when base-sensitive functional groups are present.

Analytical Characterization

The successful functionalization of benzyl N-(4-hydroxybutyl)-N-methylcarbamate must be confirmed through rigorous analytical techniques.

Technique Expected Observations for Esterification (Acylation) Expected Observations for Etherification (Benzylation)
¹H NMR Appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.0 ppm for an acetyl group). A downfield shift of the methylene protons adjacent to the newly formed ester oxygen (formerly -CH₂OH).Appearance of new signals in the aromatic region (7.2-7.4 ppm) and a benzylic methylene singlet (around 4.5 ppm). A downfield shift of the methylene protons adjacent to the ether oxygen.
¹³C NMR Appearance of a new carbonyl signal for the ester (around 170 ppm).Appearance of new aromatic signals and a benzylic carbon signal (around 70 ppm).
FT-IR Appearance of a strong C=O stretching band for the ester (around 1735 cm⁻¹), in addition to the carbamate C=O stretch. Disappearance of the broad O-H stretch from the starting material.Disappearance of the broad O-H stretch. Appearance of a C-O-C stretching band (around 1100 cm⁻¹).
Mass Spec The molecular ion peak will correspond to the expected mass of the ester product.The molecular ion peak will correspond to the expected mass of the ether product.
HPLC Increased retention time compared to the more polar starting material.[13]Increased retention time compared to the starting material.

Workflow and Logic Diagrams

Decision-Making Workflow for Functionalization

Functionalization_Workflow start Start: Benzyl N-(4-hydroxybutyl)-N-methylcarbamate decision Desired Moiety Stability? start->decision ester Esterification (Labile) decision->ester Labile (e.g., Prodrug) ether Etherification (Stable) decision->ether Stable Linkage ester_choice Reaction Conditions? ester->ester_choice ether_choice Reaction Conditions? ether->ether_choice acylation Acylation (Acid Chloride) - High Yield - Readily Available Reagents ester_choice->acylation Standard mitsunobu Mitsunobu Reaction - Mild, Neutral Conditions - Good for Sensitive Substrates ester_choice->mitsunobu Mild williamson Williamson Synthesis - Requires Strong Base - Potential Carbamate Instability ether_choice->williamson Traditional neutral_benzylation Neutral Benzylation - Preserves Base-Sensitive Groups ether_choice->neutral_benzylation Mild/Selective end_product Functionalized Product acylation->end_product mitsunobu->end_product neutral_benzylation->end_product

Caption: Decision workflow for selecting a functionalization strategy.

General Experimental Workflow

Experimental_Workflow A Reactant Preparation (Anhydrous Conditions) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Reagent Addition (Controlled, Dropwise) B->C D Reaction Monitoring (TLC, HPLC) C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Final Product G->H

Caption: A generalized experimental workflow for chemical synthesis.

Conclusion

The functionalization of the hydroxyl group of benzyl N-(4-hydroxybutyl)-N-methylcarbamate is a critical step in the synthesis of novel therapeutics and chemical probes. The choice of esterification or etherification, and the specific protocol employed, will depend on the desired properties of the final molecule. The methods detailed in this guide—acylation, Mitsunobu esterification, and neutral benzylation—provide a robust toolkit for researchers. Careful attention to reaction conditions, particularly the use of anhydrous solvents and appropriate bases, is paramount to achieving high yields while preserving the integrity of the carbamate functional group. Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.

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Selective Enzymatic Acylation of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester: A Protocol for High-Fidelity Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enzymatic modification of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, a molecule possessing dual reactive sites. We focus on the highly selective acylation of the terminal primary hydroxyl group, a transformation of significant interest in the synthesis of pharmaceutical intermediates and functionalized building blocks. The protocol leverages the chemoselectivity of lipases, particularly immobilized Candida antarctica Lipase B (CALB), to achieve high conversion rates under mild, environmentally benign conditions, while preserving the integrity of the benzyl carbamate protecting group. This guide details the scientific rationale for enzyme and solvent selection, offers step-by-step protocols for enzyme screening and preparative-scale synthesis, and provides methods for reaction monitoring and product characterization.

Scientific Principles and Rationale

The substrate, (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, presents a classic challenge in synthetic chemistry: how to selectively modify one functional group in the presence of another. The molecule contains a primary alcohol, which is a nucleophile, and a carbamate ester. While robust, the carbamate linkage can be susceptible to hydrolysis under harsh acidic or basic conditions.[1] Biocatalysis offers an elegant solution.

The Substrate: A Bifunctional Building Block

The target molecule contains two key functional groups:

  • Primary Hydroxyl (-OH): A reactive site amenable to esterification, etherification, or oxidation.

  • Benzyl Carbamate (-Cbz): A common and valuable amine-protecting group in medicinal chemistry.[2] Its stability is crucial for its utility in multi-step syntheses.

Direct chemical acylation can lack selectivity and require additional protection/deprotection steps, increasing cost and waste. The goal is to acylate the hydroxyl group with high fidelity, leaving the Cbz group untouched.

Enzyme Selection: The Case for Lipases

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are serine hydrolases that have become powerful tools in organic synthesis due to their operational stability, broad substrate scope, and remarkable selectivity.[3]

  • Chemoselectivity: Lipases are highly effective at catalyzing esterification and transesterification reactions in non-aqueous media.[4] While they are hydrolases by nature, their catalytic activity can be reversed in organic solvents where water activity is low, favoring synthesis over hydrolysis. This environment is ideal for acylating the hydroxyl group while simultaneously suppressing the hydrolysis of the carbamate ester. Carbamates are generally more stable to enzymatic hydrolysis than carboxylic esters, a property that is amplified in a non-aqueous environment.[5][6]

  • Regioselectivity: Lipases, particularly CALB, exhibit a strong preference for acylating primary alcohols over secondary or tertiary ones.[7] This makes them perfectly suited for targeting the terminal -OH group on our substrate.

  • Immobilization: Using an immobilized enzyme, such as Novozym® 435 (CALB immobilized on acrylic resin), provides significant process advantages. It simplifies catalyst removal (simple filtration), enhances enzyme stability at higher temperatures and in organic solvents, and allows for catalyst recycling, aligning with the principles of green chemistry.[8][9]

The Reaction: Acyl Donor and Solvent Choice

The enzymatic acylation is a transesterification reaction. The choice of acyl donor is critical for achieving high conversion rates. Activated acyl donors, such as vinyl acetate , are often preferred. The reaction with vinyl acetate is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product.[9]

The solvent plays a crucial role. A non-polar organic solvent like hexane or tert-butyl methyl ether (TBME) is typically used to solubilize the substrates while maintaining the enzyme in its active conformation and minimizing water content to prevent hydrolysis.[4]

Experimental Overview & Workflows

A systematic approach is essential for developing a robust biocatalytic process. The workflow involves initial screening to identify the optimal enzyme, followed by optimization and a scaled-up reaction for product synthesis.

G cluster_0 Phase 1: Catalyst Identification cluster_1 Phase 2: Synthesis & Analysis Screening Enzyme Screening (e.g., CALB, PCL, RML) Donor Acyl Donor Evaluation (e.g., Vinyl Acetate, Ethyl Acetate) Screening->Donor Select best enzyme PrepScale Preparative Scale Reaction (Optimized Conditions) Donor->PrepScale Define optimal conditions Isolation Product Isolation (Filtration, Evaporation) PrepScale->Isolation Purification Purification (Column Chromatography) Isolation->Purification Analysis Characterization (HPLC, NMR, MS) Purification->Analysis

Caption: General workflow for developing the enzymatic acylation protocol.

The Enzymatic Reaction Pathway

The core of this protocol is the lipase-catalyzed transesterification of the substrate's hydroxyl group using vinyl acetate as the acyl donor.

Caption: Lipase-catalyzed acylation of the target substrate.

Detailed Experimental Protocols

Safety Precaution: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Materials and Reagents
  • Substrate: (4-Hydroxybutyl)-methylcarbamic acid benzyl ester (CAS 116644-44-1)[10]

  • Enzymes:

    • Novozym® 435 (Immobilized Candida antarctica Lipase B)

    • Lipase from Pseudomonas cepacia (PCL), immobilized

    • Lipase from Rhizomucor miehei (RML), immobilized

  • Acyl Donors: Vinyl acetate (anhydrous), Ethyl acetate (anhydrous)

  • Solvents: Hexane (anhydrous), tert-Butyl methyl ether (TBME, anhydrous), Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Isopropanol (HPLC grade)

  • Other: Molecular sieves (4 Å), Diatomaceous earth (Celite®)

Protocol B: Enzyme Screening
  • Preparation: In separate 20 mL glass vials, place 100 mg (0.42 mmol) of the substrate.

  • Enzyme Addition: To each vial, add 20 mg of one of the immobilized lipases (Novozym 435, PCL, RML).

  • Solvent & Reagent Addition: Add 4 mL of anhydrous hexane and 120 µL (1.26 mmol, 3 equivalents) of vinyl acetate to each vial.

  • Incubation: Seal the vials tightly and place them in an orbital shaker set to 45°C and 200 rpm.

  • Monitoring: After 2, 6, and 24 hours, pause the shaking and carefully withdraw a 20 µL aliquot from the supernatant. Dilute the aliquot with 980 µL of isopropanol.

  • Analysis: Analyze the diluted samples by HPLC (see Protocol E) to determine the percent conversion of the substrate.

  • Selection: Identify the enzyme that provides the highest conversion in the shortest time.

Protocol C: Optimized Preparative Scale Synthesis

This protocol assumes Novozym® 435 was identified as the optimal catalyst.

  • Setup: To a 250 mL round-bottom flask, add 2.0 g (8.43 mmol) of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester.

  • Enzyme & Solvent: Add 400 mg of Novozym® 435 (20% w/w of substrate) and 80 mL of anhydrous hexane.

  • Acyl Donor: Add 2.4 mL (25.3 mmol, 3 equivalents) of vinyl acetate.

  • Reaction: Seal the flask and stir the suspension with a magnetic stirrer at 45°C.

  • Monitoring: Monitor the reaction progress every 4-6 hours by taking aliquots and analyzing via HPLC until conversion exceeds 98%. This is typically achieved within 24-48 hours.

Protocol D: Product Isolation and Purification
  • Enzyme Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh hexane. The recovered enzyme can be dried under vacuum and stored for reuse.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-((benzyloxy)carbonyl)(methyl)amino)butyl acetate, as a clear oil.

Protocol E: Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Retention Times: The product will be more non-polar and thus have a longer retention time than the starting material. Quantify by creating a calibration curve with standards of the starting material.

  • Nuclear Magnetic Resonance (NMR): Confirm the structure via ¹H and ¹³C NMR. The appearance of a new singlet around δ 2.0 ppm (acetyl methyl group) and a downfield shift of the methylene protons adjacent to the newly formed ester (from ~3.6 ppm to ~4.1 ppm) are indicative of successful acylation.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the acylated product (C₁₅H₂₁NO₄, MW: 279.33).

Expected Results & Data

The screening protocol allows for the rational selection of the most efficient biocatalyst for the desired transformation.

Table 1: Representative Enzyme Screening Results

Enzyme Time (h) Conversion (%)
Novozym® 435 (CALB) 2 45
6 88
24 >99
PCL (immobilized) 2 15
6 42
24 75
RML (immobilized) 2 5
6 18

| | 24 | 33 |

Conversion determined by HPLC analysis of substrate depletion.

Table 2: Influence of Acyl Donor (with Novozym® 435)

Acyl Donor Time (h) Conversion (%) Rationale
Vinyl Acetate 6 88 Irreversible reaction due to acetaldehyde formation.[9]

| Ethyl Acetate | 6 | 25 | Reversible reaction; lower equilibrium conversion. |

Following the preparative scale protocol (Protocol C) with Novozym® 435, yields of the purified product are typically expected to be in the range of 85-95% .

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Water in the solvent or reagents. 3. Incorrect temperature.1. Use a fresh batch of enzyme. 2. Use anhydrous solvents and reagents; add activated molecular sieves (4 Å) to the reaction. 3. Verify the temperature of the shaker/stirrer.
Slow Reaction Rate 1. Insufficient enzyme loading. 2. Poor mixing/agitation.1. Increase enzyme loading to 25-30% (w/w). 2. Ensure vigorous stirring to minimize mass transfer limitations.
Side Product Detected Hydrolysis of the carbamate or product ester.This is unlikely but could be caused by excessive water. Ensure all components are anhydrous.

Conclusion

This application note demonstrates a highly efficient and selective method for the acylation of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester using immobilized lipases. The biocatalytic approach offers significant advantages over traditional chemical methods, including exceptional chemoselectivity, mild reaction conditions, and simplified purification procedures. The detailed protocols provided herein enable researchers in drug development and organic synthesis to reliably produce functionalized carbamate building blocks, facilitating the exploration of new chemical entities.

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  • Van den Berg, O., et al. (2010). Enzymatic ester hydrolysis.
  • Capellas, M., et al. (1997). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. PubMed. [Link]

  • Tandon, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. [Link]

  • Okihashi, M., et al. (2001). Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS. Semantic Scholar. [Link]

  • Zieniuk, B., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and its Derivatives. Sciforum. [Link]

  • Contente, M. L., & Molinari, F. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. AIR Unimi. [Link]

  • N/A. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Thieme. [Link]

  • Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. [Link]

  • Castrillo, P. D., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]

  • Barbosa, O., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of Benzyl N-(4-hydroxybutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Side Reaction Analysis & Mitigation Target Molecule: Benzyl N-(4-hydroxybutyl)-N-methylcarbamate (CAS: 116644-44-1) Primary Application: Linker synthesis for PROTACs, ADCs, and peptidomimetics.[1]

Executive Summary

The synthesis of benzyl N-(4-hydroxybutyl)-N-methylcarbamate typically involves the chemoselective protection of 4-(methylamino)butan-1-ol using benzyl chloroformate (Cbz-Cl) .[1] While the secondary amine is inherently more nucleophilic than the primary alcohol, the reaction is prone to specific side pathways—primarily O-acylation and bis-acylation —if thermodynamic and kinetic parameters are not strictly controlled.

This guide provides a mechanistic breakdown of these failures and self-validating protocols to ensure high-purity isolation of the target N-carbamate.

Module 1: The Chemoselectivity Crisis (N- vs. O-Acylation)

The Mechanism

The reaction relies on the nucleophilic differential between the secondary amine (


-methyl) and the primary alcohol (hydroxyl). Under neutral conditions, the amine reacts faster (

).[1] However, in the presence of excess base or high local concentrations of Cbz-Cl, the alkoxide character of the hydroxyl group increases, leading to O-acylation (carbonate formation) or N,O-bis-acylation .
Reaction Pathways & Side Products

The following diagram illustrates the competitive landscape between the desired pathway and the primary failure modes.

ReactionPathways SM 4-(methylamino)butan-1-ol (Starting Material) Target Target Molecule (N-Cbz) SM->Target Path A: Kinetic Control (pH 8-9, 0°C) Impurity_O Impurity A (O-Cbz Carbonate) SM->Impurity_O Path B: High pH / Excess Base (Alkoxide formation) CbzCl Cbz-Cl (Reagent) Impurity_Bis Impurity B (N,O-Bis-Cbz) Target->Impurity_Bis Path C: Excess Cbz-Cl (Over-reaction) Cyclic Impurity C (Cyclic Carbamate) Target->Cyclic Path D: Base/Heat (Intramolecular Cyclization)

Figure 1: Competitive reaction pathways. Path A represents the target synthesis. Paths B and C represent the primary yield-loss mechanisms due to loss of chemoselectivity.

Troubleshooting O-Acylation
ObservationRoot CauseCorrective Action
TLC shows non-polar spot (

)
N,O-Bis-acylation : Excess Cbz-Cl reacted with both amine and alcohol.[1]Stoichiometry Check: Ensure Cbz-Cl is limited to 1.0–1.05 equivalents. Do not add excess "just to be safe."
Target yield < 50% O-Acylation : pH was too high (>10), deprotonating the alcohol.pH Control: Maintain pH 8.5–9.5. Use a buffered system (Schotten-Baumann) or add base dropwise.[1]
Exotherm during addition Loss of Kinetic Control : High temp favors the higher activation energy path (O-acylation).Cryogenics: Cool reaction to -5°C to 0°C before adding Cbz-Cl. Add Cbz-Cl slowly (1 drop/sec).[1]

Module 2: Protocol for High-Fidelity Synthesis

To minimize side reactions, we recommend a Schotten-Baumann approach. This biphasic system scavenges the HCl byproduct while keeping the organic phase (containing Cbz-Cl) separate from the bulk aqueous base, protecting the sensitive ester linkages.

Step-by-Step Methodology
  • Preparation: Dissolve 4-(methylamino)butan-1-ol (1.0 eq) in a mixture of THF and Water (1:1 v/v).

  • Base Addition: Add Sodium Bicarbonate (

    
    )  (2.0 eq).
    
    • Why?

      
       is a weak base (
      
      
      
      ). It neutralizes HCl generated during the reaction but is not strong enough to deprotonate the primary alcohol (requires
      
      
      ), thus preventing O-acylation [1].
  • Temperature Control: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dilute Benzyl chloroformate (Cbz-Cl) (1.05 eq) in a minimal amount of THF. Add this solution dropwise over 30–60 minutes.

    • Critical Control Point: Rapid addition creates local hot spots and high concentrations of electrophile, promoting bis-acylation.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1). The amine (ninhydrin active) should disappear; the product (UV active) should appear.

  • Workup: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    

Module 3: Stability & Cyclization Risks

A less common but critical side reaction is intramolecular cyclization .

The "Back-Biting" Phenomenon

The target molecule contains a nucleophilic hydroxyl group and an electrophilic carbamate carbonyl separated by a 4-carbon chain. Under strongly basic conditions or high heat (e.g., during distillation), the hydroxyl can attack the carbonyl, displacing the benzyl alcohol and forming a cyclic carbamate (a 1,3-oxazinan-2-one derivative).

Cyclization Step1 Target Molecule (N-Cbz-amino-butanol) Condition Condition: Strong Base (NaH) or Heat (>100°C) Step1->Condition Intermediate Alkoxide Intermediate Condition->Intermediate Deprotonation Product Cyclic Carbamate + Benzyl Alcohol (Irreversible Failure) Intermediate->Product Intramolecular Attack (Cyclization)

Figure 2: Mechanism of thermal or base-mediated cyclization.[1]

Prevention Strategy:

  • Avoid Distillation: The product has a high boiling point. Distillation often leads to decomposition/cyclization. Purify via column chromatography.

  • Base Selection: Never use strong bases (NaH, KOH) during subsequent alkylation steps if the -OH is free. If O-alkylation is required next, use mild bases or protect the alcohol first.

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that moves slightly faster than my product. What is it? A: This is likely benzyl alcohol (BnOH). Cbz-Cl hydrolyzes in water to form benzyl alcohol and


.[1]
  • Fix: Benzyl alcohol is difficult to remove by simple extraction. Use column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to separate it from the carbamate [2].

Q2: Can I use Pyridine or Triethylamine (TEA) instead of NaHCO3? A: Yes, but with caution. Organic bases like TEA can sometimes act as nucleophilic catalysts (forming acyl ammonium species) which are highly reactive and may increase O-acylation rates.[1] Inorganic bases in a biphasic system (Schotten-Baumann) generally offer better chemoselectivity for this specific substrate [3].[1]

Q3: How do I remove the O-acylated impurity if it formed? A: Selective hydrolysis. The carbonate ester (O-Cbz) is more labile to basic hydrolysis than the carbamate (N-Cbz).[1] Treating the crude mixture with LiOH in THF/Water at room temperature for 30 minutes can selectively cleave the O-Cbz impurity back to the alcohol, leaving the N-Cbz target intact [4].

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for chemoselectivity of Cbz-Cl). [1]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.[1] (Details on chloroformate hydrolysis and side products).

  • Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer. (Detailed Schotten-Baumann protocols for amino-alcohol protection).

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Ester Hydrolysis. Organic Letters. (Methodology for selective cleavage of esters vs carbamates).

Sources

Technical Support Center: Purification of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester (CAS 116644-44-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and explain the underlying principles, enabling you to adapt and troubleshoot your purification processes effectively.

Understanding the Molecule

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is a moderately polar molecule characterized by three key functional groups: a primary alcohol (-OH), a methyl-substituted carbamate (-N(CH₃)C(=O)O-), and a benzyl ester.

  • Polarity: The presence of the hydroxyl and carbamate groups imparts significant polarity, making it soluble in a range of polar organic solvents like ethyl acetate, dichloromethane, and alcohols, but likely less soluble in non-polar solvents such as hexanes.

  • Stability: The benzyl ester and carbamate linkages can be susceptible to hydrolysis under strongly acidic or basic conditions. The benzylic C-O bond in the ester is also prone to cleavage via hydrogenolysis.[1][2] Therefore, purification methods should ideally be conducted under neutral or near-neutral pH and at moderate temperatures.

Frequently Asked Questions & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common challenges encountered during purification.

Section 1: Initial Work-up and Impurity Profile

Q1: I've completed the synthesis. What are the likely impurities I need to remove?

A1: Your impurity profile is highly dependent on your synthetic route. A common synthesis involves the reaction of 4-(methylamino)-butan-1-ol with benzyl chloroformate.[3] Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: 4-(methylamino)-butan-1-ol (highly polar) and residual benzyl chloroformate (reactive, less polar).

  • Reagent-Derived Byproducts:

    • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate. It often has a similar polarity to the desired product, making it a challenging impurity to remove.[4]

    • Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol. This is a non-polar impurity.[4]

  • Side-Reaction Products: Products of O-acylation on the hydroxyl group, or bis-carbamation if a di-amine impurity was present.

  • Degradation Products: Hydrolysis of the ester or carbamate can occur if the reaction or work-up conditions are too harsh (e.g., high temperature, strong acid/base).

Q2: My crude product is an oil/gum after aqueous work-up. What should I do first?

A2: Oily crude products are common and usually indicate the presence of residual solvents or impurities that depress the melting point.

  • First, ensure all solvent is removed: Use a rotary evaporator followed by drying under high vacuum. Sometimes, co-evaporation with a solvent like toluene can help remove stubborn traces of water or other high-boiling solvents.

  • Analyze the crude mixture: Before attempting any large-scale purification, analyze a small sample by Thin Layer Chromatography (TLC) and/or LC-MS. This will give you a clear picture of the number of components and their relative polarities, which is crucial for designing a purification strategy.

  • Consider a liquid-liquid extraction: If you suspect highly polar, water-soluble impurities (like unreacted amino-alcohol), a thorough extraction of your dissolved crude product (e.g., in ethyl acetate) with a pH-neutral brine solution can be effective.

Section 2: Purification by Column Chromatography

Flash column chromatography is the most common method for purifying compounds of this polarity.

Q3: My compound is streaking badly on the TLC plate. How can I get clean spots and good separation on the column?

A3: Streaking (or tailing) on silica gel TLC is a classic sign of issues with compound-stationary phase interaction, often due to the basicity of the methyl-amine within the carbamate or strong hydrogen bonding with the hydroxyl group.

  • Causality: The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and broadly.

  • Solution 1: Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., 99:1 or 99.5:0.5 v/v of your solvent system to TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., 98:2 DCM:[7N NH₃ in MeOH]).

  • Solution 2: Change the Stationary Phase: If basic modifiers are not successful or are incompatible with your molecule, consider a different stationary phase like alumina (neutral or basic) or Florisil, which have different surface properties.[5]

Q4: What is a good starting solvent system for column chromatography?

A4: The goal is to find a solvent system that gives your product a Retention Factor (Rf) of ~0.25-0.35 on the TLC plate. Given the molecule's polarity, start with gradients of a non-polar solvent and a polar solvent.

Solvent System CombinationStarting Ratio (Non-polar:Polar)Comments
Hexanes : Ethyl Acetate70 : 30A classic starting point. Gradually increase the ethyl acetate content.
Dichloromethane (DCM) : Methanol98 : 2Excellent for more polar compounds. Be cautious, as high concentrations of methanol can dissolve silica.
Toluene : Acetone80 : 20A less common but sometimes effective alternative system.

Pro-Tip: Always run a gradient TLC first. Spot your crude mixture on a TLC plate and place it in a chamber with a weak eluent (e.g., 80:20 Hexanes:EtOAc). Let it run about 1 cm. Then, add more polar solvent to the chamber to make it stronger (e.g., 50:50) and let it run further. This gives a quick preview of how the separation will look over a gradient on a column.

Section 3: Purification by Recrystallization

Recrystallization is an excellent and scalable purification technique if your compound is solid and the impurity profile is suitable. Introduction of the Cbz group is known to often make products easier to crystallize.[6]

Q5: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.

  • Causality: The compound is insoluble in the solvent at the current temperature, but the energy barrier to form a crystal lattice is too high. It therefore separates as a liquid phase. Impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the primary (good) solvent until the oil redissolves completely.

    • Slow down the cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical for forming well-ordered crystals.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q6: How do I choose the right solvent system for recrystallization?

A6: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures. A two-solvent system (one "good" solvent where the product is soluble, and one "bad" or "anti-solvent" where it is not) is often very effective.

  • Experimental Protocol: Solvent Scouting

    • Place a small amount of your crude material (20-30 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. A good "good" solvent will dissolve the compound readily. A good "bad" solvent will not.

    • Take a tube with a promising "good" solvent where the compound dissolved. Slowly add a "bad" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Warm this turbid mixture until it becomes clear again.

    • Allow it to cool slowly. The formation of solid crystals indicates a good two-solvent system.

Potential "Good" SolventsPotential "Bad" (Anti-Solvents)Recommended Pairs
Ethyl Acetate (EtOAc)Hexanes / HeptaneEtOAc/Hexanes is an excellent starting point for this type of molecule.[7][8]
AcetoneWater / Hexanes
Isopropanol (IPA)WaterThe hydroxyl group may make IPA/Water a viable option.
TolueneHexanes / HeptaneBenzyl carbamates can sometimes be recrystallized from toluene.[9]

Detailed Protocol: Recrystallization from Ethyl Acetate/Hexanes

  • Place the crude, dry material in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution gently heating on a hotplate.

  • Once fully dissolved, slowly add hexanes dropwise while stirring until the solution just begins to turn cloudy.

  • Add a few drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, transfer the flask to a refrigerator for several hours, or overnight, to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the purified crystals under high vacuum.

Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying your compound based on the initial crude analysis.

Purification_Strategy start Crude Product (Post-Workup & Drying) analysis Analyze by TLC / LC-MS start->analysis decision_purity Is the product >85% pure with few impurities? analysis->decision_purity recrystallize Attempt Recrystallization decision_purity->recrystallize Yes column Perform Column Chromatography decision_purity->column No (Complex mixture) recryst_success Is recrystallization successful? (Good recovery & purity) recrystallize->recryst_success recryst_success->column No (Oiled out/ Low purity) final_purity_check Check Purity (NMR, LC-MS) recryst_success->final_purity_check Yes column_fractions Combine pure fractions column->column_fractions column_fractions->final_purity_check polish_recryst Polish with Recrystallization column_fractions->polish_recryst If solid & >95% pure polish_recryst->final_purity_check

Caption: Decision tree for selecting a purification method.

References

  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). BENZYL HYDROXYMETHYL CARBAMATE and BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 85, 8-16. [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from ResearchGate. [Link]

  • Venkat Narsaiah, A. (2001). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Organic Process Research & Development, 5(2), 198-200. [Link]

  • Krasavin, M., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Krasavin, M., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC. [Link]

  • PubChem. (n.d.). benzyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • ACS Publications. (n.d.). New Carbamates and Related Compounds. [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • ResearchGate. (2025, August 7). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Modifying (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the modification of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool to enhance your research and development efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and modification of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester.

Q1: What are the key reactive sites on (4-Hydroxybutyl)-methylcarbamic acid benzyl ester?

A: The molecule possesses two primary reactive sites: the terminal primary alcohol (-OH) and the benzyl carbamate (Cbz) protected secondary amine. The hydroxyl group is nucleophilic and can undergo oxidation, esterification, or etherification. The Cbz group is a protecting group for the amine and can be removed under specific conditions to liberate the secondary amine for further functionalization.[1][2]

Q2: I am observing incomplete conversion during the oxidation of the primary alcohol. What are the likely causes?

A: Incomplete oxidation can stem from several factors. The choice of oxidant is critical; milder reagents may not be sufficiently reactive. Common issues include insufficient equivalents of the oxidizing agent, suboptimal reaction temperature, or catalyst deactivation. Additionally, the purity of your starting material is important, as impurities can interfere with the reaction.

Q3: My attempts to deprotect the Cbz group are leading to a complex mixture of byproducts. What could be going wrong?

A: Cbz deprotection, while common, can be sensitive to the overall molecular structure.[3] The most frequent issue is the incompatibility of the deprotection method with other functional groups in your molecule. For instance, catalytic hydrogenolysis, a standard method, can also reduce other sensitive groups like alkenes or alkynes.[4] Acid-catalyzed cleavage might not be suitable for molecules with acid-labile functionalities.[3][5] Side reactions can also occur if the hydrogen source is insufficient during hydrogenolysis, potentially leading to N-benzyl-protected tertiary amines.[5]

Q4: How can I purify my final modified product effectively?

A: Purification strategies will depend on the properties of your final compound. For many carbamates, silica gel column chromatography is effective.[6] Recrystallization can also be a powerful technique for obtaining high-purity crystalline products.[7][8] The choice of solvent system for both chromatography and recrystallization is crucial and often requires empirical optimization.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for common experimental challenges.

Guide 1: Oxidation of the Primary Alcohol

Problem: Low yield or incomplete conversion when oxidizing the primary alcohol to an aldehyde or carboxylic acid.

Potential Cause Troubleshooting Steps & Explanation
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent incrementally (e.g., 1.5, 2.0, 2.5 eq.). The stoichiometry may need to be adjusted based on the specific oxidant and potential side reactions.
Inappropriate Oxidant For conversion to an aldehyde, consider milder reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane). For the carboxylic acid, stronger oxidants like Jones reagent (CrO₃/H₂SO₄) or TEMPO-catalyzed oxidation are more suitable. N-Heterocyclic carbenes can also catalyze the oxidation of alcohols to esters in the presence of an oxidant like manganese(IV) oxide.[9]
Suboptimal Temperature Many oxidations require specific temperature control. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are forming, cooling the reaction may be necessary.
Solvent Effects The choice of solvent can significantly impact reaction rates and selectivity. Ensure your solvent is anhydrous, especially for moisture-sensitive reagents. Common solvents for oxidation include dichloromethane (DCM), acetone, and ethyl acetate.
Catalyst Poisoning If using a catalytic system (e.g., TEMPO), ensure the starting material and reagents are free of impurities that could poison the catalyst. Purification of the starting material may be required.
Guide 2: Esterification & Etherification of the Hydroxyl Group

Problem: Inefficient ester or ether formation at the primary alcohol.

Potential Cause Troubleshooting Steps & Explanation
Poor Nucleophilicity of the Alcohol While primary alcohols are generally good nucleophiles, steric hindrance from the nearby carbamate could play a role. Using a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) can enhance the nucleophilicity of the alcohol.
Insufficiently Reactive Electrophile For esterification, consider activating the carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For etherification, using a more reactive alkylating agent (e.g., an alkyl triflate instead of a bromide) can improve yields. 2-Benzyloxy-1-methylpyridinium triflate is a mild and effective reagent for benzyl ether formation.[10]
Inappropriate Base The choice of base is critical. For esterifications, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct. For etherifications under Williamson-type conditions, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the alcohol.
Reaction Conditions Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates or quench strong bases.
Guide 3: Cbz Deprotection

Problem: Incomplete removal of the Cbz group or formation of undesired byproducts.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity (Hydrogenolysis) Use a fresh batch of palladium on carbon (Pd/C). The catalyst can lose activity over time. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen.
Insufficient Hydrogen Source (Hydrogenolysis) If using a hydrogen balloon, ensure it remains inflated throughout the reaction. For larger-scale reactions, a hydrogenation apparatus with a constant hydrogen pressure is recommended. Transfer hydrogenation using a source like ammonium formate can also be effective.[3]
Incompatible Functional Groups If your molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis may not be selective. In such cases, consider alternative deprotection methods like acid-catalyzed cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage.[3][4][5] A recently developed method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) offers a mild alternative that is tolerant of many reducible groups.[5][11][12]
Acid-Labile Substrate (Acid Cleavage) If your substrate is sensitive to strong acids, consider milder Lewis acids or alternative deprotection strategies.
Formation of N-Benzyl Byproduct This can sometimes occur during hydrogenolysis, especially with an insufficient hydrogen supply.[5] Ensure a constant and sufficient source of hydrogen and consider optimizing the catalyst loading.

Experimental Protocols

Protocol 1: Oxidation of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester to the Corresponding Aldehyde using PCC
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (4-Hydroxybutyl)-methylcarbamic acid benzyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise to the stirred solution at room temperature. The mixture will turn into a dark brown slurry.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask.[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium) to the solution.[3]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Logical Workflow for Troubleshooting Cbz Deprotection

Cbz_Deprotection_Troubleshooting start Start: Cbz Deprotection Issue incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Formed? incomplete->byproducts No catalyst Check Catalyst Activity (Use Fresh Pd/C) incomplete->catalyst Yes reducible_groups Other Reducible Groups Present? (Alkenes, Alkynes, Nitro) byproducts->reducible_groups Yes h2_source Ensure Adequate H₂ Source (Check Balloon/Pressure) catalyst->h2_source temp_time Increase Reaction Time/Temp (Monitor Carefully) h2_source->temp_time acid_labile Acid-Labile Groups Present? reducible_groups->acid_labile No alt_deprotection Switch to Alternative Deprotection: - Acid Cleavage (HBr/AcOH) - Lewis Acid (AlCl₃/HFIP) - Nucleophilic Cleavage reducible_groups->alt_deprotection Yes n_benzyl N-Benzyl Byproduct? acid_labile->n_benzyl No acid_labile->alt_deprotection Yes, if considering acid cleavage optimize_h2 Optimize Hydrogenolysis: - Increase H₂ Pressure - Check for Leaks n_benzyl->optimize_h2 Yes no_issue If no other sensitive groups, proceed with optimizing hydrogenolysis conditions. n_benzyl->no_issue No

Caption: Troubleshooting Decision Tree for Cbz Deprotection.

References

  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. American Chemical Society. (2000, January 27).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (2024, January 4).
  • Protecting Groups for Amines – Carbamates. Master Organic Chemistry. (2018, June 7).
  • Methyl carbamate purification by extraction and recrystallization.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Protocol for the Deprotection of the Benzyl Carbam
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025, July 31).
  • Organic Syntheses Procedure.
  • How to improve the efficiency of Cbz group removal. Benchchem.
  • WO2000050389A1 - Efficient carbamate synthesis.
  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • To Deprotect and Serve.
  • Cbz-Protected Amino Groups. (2019, October 2).
  • N-Heterocyclic Carbene-Catalyzed Oxid
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26).

Sources

analytical techniques for monitoring reactions with benzyl N-(4-hydroxybutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 116644-44-1 | Support Level: Tier 3 (Senior Scientist) Status: Active | Topic: Analytical Method Development & Troubleshooting

Executive Summary & Compound Profile

User Query: "How do I reliably monitor the purity and reaction progress of Benzyl N-(4-hydroxybutyl)-N-methylcarbamate, particularly distinguishing it from side products and artifacts?"

Technical Response: This compound functions as a bifunctional linker. It possesses a primary alcohol (reactive handle) and a secondary amine protected by a Cbz (benzyloxycarbonyl) group . The N-methylation adds a layer of analytical complexity (rotamerism) often mistaken for impurity.

Physicochemical Data Table
PropertyValue / CharacteristicAnalytical Implication
Formula C₁₃H₁₉NO₃MW: 237.30 g/mol
Chromophore Benzyl group (Cbz)UV Active (λmax ~258 nm, strong <220 nm).
Solubility DCM, MeOH, DMSO, EtOAcPoor water solubility; use organic modifiers in HPLC.
Key Feature N-Methyl Carbamate High Probability of NMR Rotamers.
Reactivity 1° AlcoholSusceptible to oxidation (aldehyde) or substitution (Mitsunobu).

Knowledge Base: Critical Troubleshooting (Q&A)

Module A: NMR Spectroscopy & The "Split Peak" Anomaly

Q: My 1H NMR spectrum in CDCl₃ shows split peaks for the N-methyl and benzyl methylene protons. Is my compound impure?

A: Likely NO . This is a classic signature of N-methyl carbamate rotamers , not impurity.

  • The Mechanism: The C–N bond in the carbamate group has partial double-bond character due to resonance. The N-methyl group creates steric hindrance, causing slow rotation around this bond at room temperature. This results in two distinct conformers (cis and trans or syn and anti) observable on the NMR timescale.[1]

  • The Diagnostic Test:

    • Check the Integral: Sum the integrals of the "split" peaks. If they add up to the expected proton count (e.g., 3H for the N-methyl), it is likely rotamers.

    • Variable Temperature (VT) NMR: Run the sample at elevated temperature (e.g., 50°C or 323 K in DMSO-d6). The increased energy accelerates bond rotation.

      • Result: The split peaks will coalesce into a single sharp peak.

Q: Which solvent should I use to minimize rotamer complexity? A: DMSO-d6 often sharpens the peaks compared to CDCl₃ due to hydrogen bonding effects and the ability to run at higher temperatures safely.

Module B: HPLC & LC-MS Method Development

Q: I am seeing low sensitivity at 254 nm. What is the optimal detection method?

A: While the Cbz group absorbs at 254 nm, its extinction coefficient is relatively low compared to conjugated ketones or heterocycles.

  • Recommendation: Use 210–220 nm for quantitation (amide/carbamate bond absorption is strong here). Use 254 nm only for specificity (confirming the benzyl ring).

  • LC-MS Note: Carbamates are notorious for forming sodium adducts [M+Na]⁺ (m/z 260.1) rather than protonated species [M+H]⁺. Ensure your MS source settings do not filter out these adducts, or add ammonium formate to force [M+NH₄]⁺.

Q: How do I separate the alcohol starting material from the Mitsunobu product? A: The product (usually an ether or ester) will be significantly less polar than the starting alcohol.

  • Column: C18 (Standard).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Hold 5% ACN for 1 min (to elute polar salts), then ramp 5% → 95% ACN over 8-10 mins. The alcohol (CAS 116644-44-1) typically elutes mid-gradient due to the hydrophobic Cbz group balancing the hydrophilic -OH.

Visual Workflows

Figure 1: NMR Rotamer Validation Logic

Use this flowchart to determine if "impurities" are actually conformers.

RotamerLogic start Observation: Split Peaks in 1H NMR (CDCl3) check_integral Step 1: Check Integration Do split peaks sum to expected value? start->check_integral impurity Diagnosis: Chemical Impurity check_integral->impurity No vt_test Step 2: Run VT-NMR (50°C in DMSO-d6) check_integral->vt_test Yes coalesce Did peaks coalesce into a single signal? vt_test->coalesce confirmed Diagnosis: Rotamers (Pure Compound) coalesce->confirmed Yes degrade Diagnosis: Thermal Degradation or Stable Isomer coalesce->degrade No

Caption: Decision tree for distinguishing N-methyl carbamate rotamers from impurities using integration and Variable Temperature (VT) NMR.

Figure 2: Reaction Monitoring (Cbz-Deprotection)

Workflow for monitoring the removal of the Cbz group to yield the free amine.

DeprotectionMonitor cluster_0 Starting Material cluster_1 Reaction: H2 / Pd-C cluster_2 Product SM Cbz-Protected (UV Active @ 254nm) High Retention process Hydrogenolysis SM->process Prod Free Amine (N-Methyl) (UV Inactive @ 254nm) Low Retention process->Prod Toluene Byproduct: Toluene process->Toluene monitor Analytical Shift: 1. Loss of UV 254nm signal 2. Shift to early retention time (Polar) 3. Visualization: Ninhydrin (+) Prod->monitor

Caption: Monitoring strategy for Cbz-deprotection. Note the loss of the UV chromophore, requiring alternative detection (ELSD, CAD, or Ninhydrin stain).

Standard Operating Procedures (SOPs)

SOP 1: HPLC Purity Method (Generic)

Applicable for purity checks and reaction monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibrate)

  • Detection: DAD at 210 nm (primary) and 254 nm (secondary).

  • Expected Result: The Cbz-alcohol should elute as a single peak (or slightly split doublet if column temp is <30°C) in the middle of the gradient (~5-6 min).

SOP 2: TLC Visualization

Quick check for bench chemists.

  • Stationary Phase: Silica Gel 60 F254.

  • Eluent: 50% Ethyl Acetate / 50% Hexanes (Adjust based on polarity).

  • Visualization:

    • UV (254 nm): Dark spot (Cbz group).

    • KMnO₄ Stain: Dip and heat. The primary alcohol will oxidize, appearing as a bright yellow/white spot on a purple background.

    • PMA (Phosphomolybdic Acid): Dip and heat strongly. Universal stain, appears dark blue/green.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3366758, Benzyl N-(4-hydroxybutyl)carbamate. Retrieved from [Link]

  • Damodaran, K., et al. (2008). Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. (Discusses the energetics of N-C bond rotation in carbamates). Retrieved from [Link]

  • Restek Corporation. Effective Analysis of Carbamate Pesticides. (Provides foundational HPLC conditions for carbamate detection at low wavelengths). Retrieved from [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (Comprehensive guide on stability, introduction, and removal of Cbz groups). Retrieved from [Link]

Sources

Validation & Comparative

Strategic Selection of PROTAC Linkers: Beyond (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of the C4-Alkyl Linker

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester (Structure: Cbz-N(Me)-(CH2)4-OH) is a specialized linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It serves a dual purpose:

  • Structural : It introduces a 4-carbon (C4) hydrophobic alkyl chain, providing a flexible distance of approximately 5–6 Å between the E3 ligase ligand and the Protein of Interest (POI) warhead.

  • Synthetic : It carries a Benzyl carbamate (Cbz) protecting group on the amine (allowing orthogonal deprotection vs. Boc/tBu) and a primary hydroxyl group for conjugation via Mitsunobu reaction or alkylation.

While this linker is a "workhorse" for initial PROTAC screening due to its synthetic accessibility and membrane permeability, it often fails in later stages due to poor aqueous solubility or suboptimal ternary complex formation. This guide evaluates three distinct classes of alternatives: Hydrophilic PEG Linkers , Rigid Linkers , and Chain-Length Variants , providing experimental frameworks for their selection.

Comparative Analysis of Alternative Linkers

The choice of linker dictates the physicochemical properties (LogP, TPSA) and the thermodynamic stability of the POI-PROTAC-E3 ternary complex.

Alternative Class A: Polyethylene Glycol (PEG) Linkers

Reagent Analogs: N-Cbz-PEG2-alcohol, N-Cbz-PEG4-alcohol[1]

PEG linkers are the primary alternative when the C4-alkyl linker yields insoluble compounds.

  • Mechanism : The ether oxygens act as hydrogen bond acceptors, reducing the overall lipophilicity (LogP) of the PROTAC.

  • Trade-off : While solubility improves, permeability (PAMPA) often decreases compared to alkyl linkers due to increased Polar Surface Area (PSA).[1]

Alternative Class B: Rigid Linkers (Piperazine/Click-Triazoles)

Reagent Analogs: 1-Cbz-4-(2-hydroxyethyl)piperazine, Propargyl alcohols (for click)[1]

Rigid linkers reduce the entropic penalty of ternary complex formation.

  • Mechanism : By restricting the conformational degrees of freedom, these linkers "pre-organize" the PROTAC into a bioactive conformation.[2][3]

  • Performance : Often yield higher degradation potency (lower DC50) and better metabolic stability against oxidative metabolism (CYP450) compared to linear alkyl/PEG chains.[1]

Alternative Class C: Chain Length Optimization (C2–C8 Alkyls)

Reagent Analogs: (2-Hydroxyethyl)-methylcarbamic acid benzyl ester (C2), (6-Hydroxyhexyl)...[1] (C6)

Varying the alkyl chain length is critical for finding the "Goldilocks" zone where the E3 ligase and POI can touch without steric clash.

Summary Data Table: Performance Metrics
FeatureBaseline: C4-Alkyl (Cbz-N(Me)-C4-OH)PEG Linkers (PEG2-PEG4)Rigid Linkers (Piperazine)
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate
Permeability High (Lipophilic)Low to ModerateModerate
Metabolic Stability Moderate (Oxidation prone)Low (Ether cleavage)High (Restricted access)
Entropic Cost High (Flexible)High (Flexible)Low (Pre-organized)
Synthetic Use Mitsunobu / AlkylationMitsunobu / AlkylationAmide coupling / Click
Typical DC50 10–100 nM50–500 nM< 10 nM (If geometry fits)

Decision Logic & Visualization

The following diagram illustrates the decision tree for selecting a linker based on the failure mode of the initial C4-alkyl PROTAC.

LinkerSelection Start Initial Hit: C4-Alkyl Linker PROTAC Analysis Analyze Failure Mode Start->Analysis SolubilityFail Issue: Poor Solubility / Precipitation Analysis->SolubilityFail PotencyFail Issue: Low Potency (High DC50) Analysis->PotencyFail MetabFail Issue: Rapid Clearance (Microsomes) Analysis->MetabFail PEG Switch to PEG Linker (Increases TPSA, lowers LogP) SolubilityFail->PEG Improve Hydrophilicity Length Screen Linker Lengths (C2, C6, C8 Alkyls) PotencyFail->Length Optimize Geometry Rigid Switch to Rigid Linker (Piperazine/Triazole) PotencyFail->Rigid Reduce Entropy MetabFail->Rigid Block Metabolic Hotspots

Caption: Decision matrix for optimizing PROTAC linkers based on physicochemical and biological feedback.

Experimental Protocols

Protocol A: Linker Installation via Mitsunobu Reaction

This protocol describes the installation of the C4-alkyl linker (or PEG/Alkyl alcohol alternatives) onto a phenol-containing ligand (e.g., VHL ligand or Warhead).[1]

Reagents:

  • Phenol-containing Ligand (1.0 eq)[1]

  • Linker Alcohol (e.g., (4-Hydroxybutyl)-methylcarbamic acid benzyl ester) (1.2 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolution : Dissolve the Phenol Ligand and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Linker Addition : Add the Linker Alcohol (Cbz-protected) to the solution.

  • Activation : Dropwise add DIAD over 10 minutes. The solution will turn yellow.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS) : Check for consumption of starting phenol.

    • Self-Validating Checkpoint: If no product forms, check if the phenol is sterically hindered. If so, switch to alkylation (Linker-Mesylate +

      
      ).[1]
      
  • Workup : Concentrate in vacuo and purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: Cbz Deprotection & Final Coupling

To conjugate the second ligand, the amine must be exposed.

  • Hydrogenation : Dissolve the Cbz-protected intermediate in MeOH. Add 10% Pd/C (10 wt%).[1]

  • Reaction : Stir under

    
     balloon (1 atm) for 2–4 hours.
    
  • Filtration : Filter through Celite to remove Pd/C. Concentrate to yield the secondary amine.

  • Final Coupling : React the free amine with the carboxylic acid of the second ligand using HATU/DIPEA in DMF.

Biological Validation: Degradation Assay (Western Blot)

To objectively compare the C4-alkyl linker against alternatives, a standardized degradation assay is required.

Objective : Determine DC50 (Concentration required for 50% degradation) and Dmax (Maximum degradation).

Workflow Visualization:

DegradationAssay Cells Cell Seeding (e.g., HeLa/HEK293) 24h Pre-incubation Treat Compound Treatment (Serial Dilution: 1nM - 10uM) Duration: 6h - 24h Cells->Treat Lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) Treat->Lysis Blot Western Blot (Anti-POI Antibody) Lysis->Blot Analysis Quantification (ImageJ -> DC50 Curve) Blot->Analysis Control Control: DMSO Only Control->Treat Negative Ctrl

Caption: Standard workflow for evaluating PROTAC degradation efficiency.

Data Interpretation:

  • Hook Effect : If degradation decreases at high concentrations (>10

    
    M), it confirms the mechanism is PROTAC-driven (binary complex formation outcompetes ternary).[1]
    
  • Comparison : If the C4-alkyl PROTAC shows a DC50 of 100 nM but the PEG-linker analog shows 500 nM, the alkyl chain's permeability or specific conformation is likely superior despite lower solubility.

References

  • BenchChem . Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers. Retrieved from

  • BOC Sciences . Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from [1]

  • Maple, H. J., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. Retrieved from

  • PubChem . Benzyl N-(4-hydroxybutyl)-N-methylcarbamate Compound Summary. Retrieved from [1]

Sources

biological activity comparison of derivatives of benzyl N-(4-hydroxybutyl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the biological activity of Benzyl N-(4-hydroxybutyl)-N-methylcarbamate (BHMC) and its structural derivatives. While often utilized as a synthetic intermediate (Cbz-protected amino alcohol), the intact carbamate scaffold possesses intrinsic pharmacological properties characteristic of pseudo-substrate inhibitors of serine hydrolases .[1]

This guide evaluates the performance of BHMC derivatives against established standards (e.g., Rivastigmine, URB597) in the context of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition—critical targets for neurodegenerative therapies—and Fatty Acid Amide Hydrolase (FAAH) modulation.[1]

Structural Logic & Pharmacophore Analysis[1]

The BHMC scaffold (


) integrates three pharmacophoric elements essential for biological interaction:
  • Benzyl Carbamate Head (Warhead): Acts as the electrophilic trap.[1] The carbonyl carbon is susceptible to nucleophilic attack by the active site serine (e.g., Ser200 in AChE), leading to carbamylation and transient enzyme inactivation.[1]

  • N-Methyl Substituent: Mimics the quaternary ammonium of acetylcholine (in AChE) or provides steric bulk to modulate selectivity (in FAAH).[1]

  • 4-Hydroxybutyl Tail (Linker/Recognition Motif): The hydroxyl group offers hydrogen-bonding potential (H-bond donor/acceptor), while the butyl chain provides hydrophobic interaction with the enzyme's acyl-binding pocket.[1]

Mechanism of Action: Serine Hydrolase Inhibition

The biological activity relies on a covalent, reversible mechanism .[1] The enzyme's catalytic serine attacks the carbamate, releasing benzyl alcohol and forming a carbamylated enzyme-intermediate that hydrolyzes slowly.[1]

Mechanism Enzyme Free Enzyme (Active Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor BHMC Derivative (Carbamate) Inhibitor->Complex AcylEnz Carbamylated Enzyme (Inactive) Complex->AcylEnz Carbamylation (Fast) Product Benzyl Alcohol (Leaving Group) Complex->Product Regen Regenerated Enzyme (Slow Hydrolysis) AcylEnz->Regen Decarbamylation (Slow, k3) Regen->Enzyme Recycle

Figure 1: Kinetic mechanism of serine hydrolase inhibition by BHMC derivatives. The potency depends on the stability of the Carbamylated Enzyme intermediate.[1]

Comparative Performance Analysis

The following analysis compares the Core Scaffold (BHMC) against two classes of derivatives: Electronic Modulators (Benzyl-substituted) and Steric Modulators (N-alkyl/Chain substituted).[1]

Comparative Data: Cholinesterase Inhibition ( )[1]

Data represents comparative values derived from structure-activity relationship (SAR) studies of N-substituted benzyl carbamates [1, 2].[1]

Compound ClassDerivative TypeStructural ModificationAChE

(nM)
BChE

(nM)
Selectivity (BChE/AChE)
Reference BHMC (Core) None12,500 8,200 0.65
Class A Electronic (Potency)p-NO₂-Benzyl4501200.26
Class A Electronic (Potency)p-F-Benzyl2,1001,5000.71
Class B Steric (Selectivity)N-Ethyl analog15,0004,0000.26
Class C Linker (Binding)N-(6-hydroxyhexyl)8,5009,1001.07
Standard Rivastigmine (Phenyl carbamate)4,150 37 0.009

Performance Insights:

  • Core BHMC: Exhibits moderate, non-selective inhibition.[1] The benzyl group is a good leaving group but lacks the specific "grip" of the phenyl-ethyl-amine motif found in Rivastigmine.[1]

  • Class A (Electronic): Adding electron-withdrawing groups (EWG) like p-Nitro (

    
    ) or p-Fluoro (
    
    
    
    ) to the benzyl ring significantly increases potency.[1] Mechanism: EWGs destabilize the carbonyl, making it more electrophilic and susceptible to attack by the enzyme's serine [2].[1]
  • Class B (Steric): Increasing the N-substituent size (Methyl

    
     Ethyl) often shifts selectivity towards BChE , which has a larger acyl-binding pocket than AChE.[1]
    
Biological Stability & Metabolic Profile[1]
  • BHMC Derivatives: Generally show higher plasma stability than simple aliphatic carbamates due to the lipophilic benzyl group.[1]

  • Metabolite Toxicity: The primary metabolite is Benzyl Alcohol (generally GRAS) and N-methyl-4-aminobutanol .[1] Unlike aryl carbamates (which release phenols), benzyl carbamates avoid potential quinone-methide toxicity [3].[1]

Experimental Protocols (Self-Validating)

To replicate the data above, use the following standardized protocols.

Synthesis of Derivatives (General Workflow)

The synthesis relies on the nucleophilic attack of the amino-alcohol on a chloroformate.[1]

  • Reactants: N-methyl-4-aminobutanol (1.0 eq) + Substituted Benzyl Chloroformate (1.1 eq).[1]

  • Conditions: DCM/TEA,

    
    , 4h.
    
  • Purification: Silica Flash Chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR (Diagnostic: Benzyl 
    
    
    
    singlet at
    
    
    ppm).
Ellman’s Assay for AChE/BChE Inhibition

This colorimetric assay quantifies the hydrolysis of thiocholine esters.[1]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (0.3 mM).[1]

  • Enzyme: Human Recombinant AChE or BChE.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve BHMC derivatives in DMSO (stock 10 mM). Dilute serially in buffer.

  • Incubation: Mix

    
     Buffer + 
    
    
    
    Enzyme +
    
    
    Inhibitor.[1] Incubate at
    
    
    for 20 minutes (allows carbamylation).
  • Reaction Trigger: Add

    
     DTNB + 
    
    
    
    Substrate (ATCh/BTCh).
  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).

  • Calculation: Determine Velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
    [1]
  • Analysis: Plot log[Inhibitor] vs. % Inhibition to determine

    
     using non-linear regression (GraphPad Prism).
    

Experimental Workflow Visualization

The following diagram outlines the critical path from derivative synthesis to biological validation.

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Biological Assay Step1 Reactant Prep (Amino Alcohol + Cbz-Cl) Step2 Coupling Reaction (DCM, TEA, 0°C) Step1->Step2 Step3 Purification (Flash Column) Step2->Step3 Step4 Ellman's Assay (AChE/BChE) Step3->Step4 Pure Compound Step5 Kinetic Analysis (IC50 Determination) Step4->Step5 Step6 Selectivity Profiling (BChE vs AChE) Step5->Step6

Figure 2: Integrated workflow for the synthesis and biological profiling of BHMC derivatives.

Conclusion & Recommendations

The Benzyl N-(4-hydroxybutyl)-N-methylcarbamate scaffold represents a versatile, albeit moderate, baseline inhibitor for cholinesterases.[1]

  • For Alzheimer's Research: Focus on Class A derivatives (Electron-withdrawing benzyls).[1] The p-Fluoro derivative offers the best balance of potency and metabolic stability.[1]

  • For Selectivity Studies: Use Class B derivatives (N-ethyl/propyl) to design specific BChE inhibitors, which are increasingly relevant in late-stage Alzheimer's pathology.[1]

  • Synthetic Utility: The core BHMC molecule remains a superior "protected linker" for PROTACs or dual-binding drugs due to the clean deprotection of the Cbz group via hydrogenolysis (

    
    ), regenerating the free amine without harsh acid/base conditions.[1]
    

References

  • Weinstock, M., et al. (1995).[1] "Pharmacological activity of novel carbamates as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry.

  • Greig, N. H., et al. (2005).[1] "Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease."[1] Medicinal Research Reviews.

  • Bar-On, P., et al. (2002).[1] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.

  • PubChem Compound Summary. (2023). "Benzyl N-(4-hydroxybutyl)carbamate."[1][2][3] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: tert-Butyl benzyl(4-hydroxybutyl)carbamate." Merck KGaA.[1]

Sources

Strategic Selection of Linkers: Cost-Benefit Analysis of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

[1][2]

Executive Summary

In the synthesis of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and kinase inhibitors, the introduction of an aliphatic amine linker is a critical juncture.[1][2] The choice of the specific building block determines not just the yield of a single step, but the viability of the entire downstream route.[1][2]

This guide analyzes (4-Hydroxybutyl)-methylcarbamic acid benzyl ester (referred to herein as HBM-Cbz ).[1][2] While significantly more expensive per gram than its Boc-analogues or the free amino-alcohol precursors, HBM-Cbz offers a distinct process advantage in routes requiring acid orthogonality.[1][2]

The Verdict:

  • Buy HBM-Cbz when: Your synthetic route involves acidic deprotection steps (e.g., TFA cleavage of t-butyl esters) after linker attachment, or when isolating the polar amino-alcohol precursor proves operationally difficult.[1][2]

  • Make HBM-Cbz when: Scale exceeds 50g and you have the capacity for a "one-pot" alkylation-protection sequence to avoid isolating the hydrophilic intermediate.

Technical Profile & Strategic Value

Compound: Benzyl (4-hydroxybutyl)(methyl)carbamate CAS: 142874-76-2 (Representative) Structure: Bn-O-CO-N(Me)-(CH2)4-OH[1][2]

The Orthogonality Matrix

The primary value of HBM-Cbz lies in its stability profile compared to the cheaper Boc-analog (tert-butyl (4-hydroxybutyl)(methyl)carbamate).[1][2]

ConditionHBM-Cbz (Benzyl)HBM-Boc (tert-Butyl)Strategic Implication
TFA / HCl (Acid) Stable Labile (Deprotects)Use HBM-Cbz if you must deprotect other groups (e.g., Boc, t-Bu ester) later.[1][2]
H₂ / Pd-C Labile (Deprotects)Stable Use HBM-Cbz if the final release requires neutral conditions.[1][2]
NaOH / LiOH (Base) StableStableBoth are suitable for basic saponification.[1][2]
Mitsunobu (DIAD) ExcellentGoodHBM-Cbz is often less sterically hindered than Boc.[1][2]
Handling & Purification[1][2]
  • Free Amino Alcohol: 4-(methylamino)butan-1-ol is a viscous, hygroscopic liquid.[1][2] It lacks a chromophore (invisible to UV detection), making reaction monitoring and purification by flash chromatography difficult.[1][2] It readily absorbs CO₂ from air to form carbamates.[1][2]

  • HBM-Cbz: A stable oil/solid with a strong UV chromophore (Benzyl group).[1][2] It is lipophilic, allowing for easy extraction and standard silica gel chromatography.[1][2]

Cost-Benefit Analysis: Make vs. Buy

The decision to purchase HBM-Cbz versus synthesizing it in-house depends on the "Process Mass Intensity" (PMI) and labor costs.[1][2]

Scenario A: The "Buy" Case (Small Scale < 10g)
  • Commercial Cost: ~$150 - $300 per 5g (High variance by supplier).[1][2]

  • Hidden Benefit: Eliminates 2 days of labor and the use of toxic methylamine.[1][2]

  • ROI: Positive for medicinal chemistry campaigns where speed > material cost.[1][2]

Scenario B: The "Make" Case (Scale > 20g)
  • Raw Materials: 4-Chlorobutanol + Methylamine (40% aq) + Cbz-Cl.[1][2]

  • Material Cost: < $15 per 5g equivalent.[1][2]

  • Process Bottleneck: The intermediate amino-alcohol is highly water-soluble.[1][2][3] Isolating it requires high-vacuum distillation or continuous extraction.[1][2]

  • Solution: A One-Pot Protocol (detailed below) bypasses isolation, reducing the effective cost to near raw material levels.[1][2]

Experimental Protocols

Protocol A: One-Pot Synthesis of HBM-Cbz (The "Make" Solution)

Designed to avoid isolation of the hydrophilic intermediate.[1][2]

Reagents:

  • 4-Chlorobutan-1-ol (1.0 eq)[1][2]

  • Methylamine (40% aq.[1][2] solution) (5.0 eq) - Excess prevents dimerization.[1][2]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1][2]

  • Sodium Hydroxide (NaOH)[1][2][3]

  • Dichloromethane (DCM)[1][2]

Step-by-Step:

  • Amination: In a pressure vessel or sealed flask, combine 4-chlorobutan-1-ol and aqueous methylamine. Heat to 60°C for 12 hours.

    • Checkpoint: Monitor consumption of chloride by GC or TLC (stain with KMnO4).[1][2]

  • Basification: Cool the mixture to 0°C. Add NaOH (2.0 eq) to ensure the amine is free and to scavenge HCl in the next step.

  • In-Situ Protection: Add DCM (volume equal to aqueous phase).[1][2] While stirring vigorously, add Cbz-Cl dropwise over 30 minutes.

    • Why? The reaction of the amine with Cbz-Cl is faster than the hydrolysis of Cbz-Cl by water/NaOH at 0°C.[1][2]

  • Workup: Separate phases. The product (HBM-Cbz) moves to the DCM layer; excess methylamine and salts stay in the water.[1][2]

  • Purification: Wash DCM with 1M HCl (removes any unreacted amine), then Brine. Dry (MgSO4) and concentrate.[1][2] Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Coupling (The Application)

Attaching the linker to a phenol payload (e.g., Tyrosine residue or drug scaffold).[1][2]

Reagents:

  • Phenol Substrate (1.0 eq)[1][2]

  • HBM-Cbz (1.2 eq)[1][2]

  • Triphenylphosphine (PPh3) (1.5 eq)[1][2]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1][2]

  • THF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolve Phenol, HBM-Cbz, and PPh3 in THF under N₂.[1][2] Cool to 0°C.[1][2][4]

  • Add DIAD dropwise.[1][2] The solution will turn yellow/orange and then fade.[1][2]

  • Stir at RT for 4-16 hours.

  • Self-Validating Check: TLC should show the disappearance of the UV-active Phenol and the appearance of a higher Rf spot (the Ether).[1][2]

  • Note: The Cbz group prevents N-alkylation (the nitrogen is non-nucleophilic), ensuring O-alkylation of the phenol is the exclusive pathway.[1][2]

Visualizing the Decision Process

The following diagram illustrates the critical decision pathways for selecting HBM-Cbz over alternatives, based on downstream chemical compatibility.

LinkerSelectionStartLinker Selection:N-Methyl-Aminobutyl ChainAcidStepDoes downstream synthesisrequire Acidic conditions(e.g., TFA, HCl)?Start->AcidStepH2StepDoes downstream synthesisrequire Hydrogenolysis(H2/Pd)?AcidStep->H2StepNoUseCbzSELECT HBM-Cbz(Acid Stable)AcidStep->UseCbzYesH2Step->UseCbzNo (Neutral)UseBocSELECT HBM-Boc(H2 Stable)H2Step->UseBocYesMakeBuyScale > 20g?UseCbz->MakeBuyBuyBUY Reagent(Save Labor)MakeBuy->BuyNoMakeMAKE (One-Pot)(Save Cost)MakeBuy->MakeYes

Caption: Decision tree for selecting HBM-Cbz based on orthogonality requirements and scale.

Comparative Data Summary

FeatureHBM-CbzHBM-BocFree Amino Alcohol
Atom Economy (Coupling) Moderate (Loss of DIAD/PPh3O)ModerateHigh (if alkylating)
UV Visibility High (Easy TLC/HPLC)Low (Difficult detection)None
Storage Stability > 1 Year (Solid/Oil)> 1 Year (Solid)< 1 Month (Oxidation risk)
Acid Stability High (Survives 50% TFA)Low (Cleaves in <5% TFA)N/A (Protonates)

Conclusion

Using (4-Hydroxybutyl)-methylcarbamic acid benzyl ester is a strategic investment in robustness .[1][2] While the upfront cost of the reagent is higher than simple alkyl chains, it acts as an insurance policy against downstream failure in complex syntheses involving acid-labile groups.[1][2] For scale-up, the "One-Pot" aqueous amination/protection protocol described above provides a cost-effective bridge between raw material economy and the purity requirements of pharmaceutical development.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Standard reference for Cbz/Boc stability profiles). Link[1][2]

  • Fluorochem. (2024).[1][2] Product Entry: Benzyl (4-hydroxybutyl)(methyl)carbamate. (Commercial availability and physical properties).[1][2] Link

  • BenchChem. (2025).[1][2][5] Literature Review of Boc vs. Cbz Protecting Groups. (Comparative stability data). Link

  • Organic Syntheses. (2010). General procedures for Cbz protection of amines. (Basis for the one-pot protocol).[1][2] Link

  • National Institutes of Health (NIH). (2020).[1][2] Mechanism of the Mitsunobu Reaction. (Mechanistic grounding for Protocol B). Link

Safety Operating Guide

Proper Disposal Procedures: (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

[1][2]

Executive Summary

Immediate Action Required: Treat (4-Hydroxybutyl)-methylcarbamic acid benzyl ester (CAS: 142855-66-9) as Hazardous Organic Waste .[1][2] It is not permissible to dispose of this compound via municipal drains or general refuse.[2]

Classification:

  • RCRA Status: Non-listed, but exhibits characteristics of Toxic/Irritant waste.[2]

  • Primary Hazard: Skin/Eye Irritation (GHS Category 2), Respiratory Irritation (STOT SE 3).[1][2]

  • Disposal Stream: High-BTU Incineration (Fuel Blending) or Lab Pack.[1][2]

Chemical Profile & Hazard Identification

To safely dispose of a chemical, you must understand its reactivity profile. This compound acts as a synthesis intermediate, specifically a protected amine with a free primary alcohol.

PropertyDataOperational Implication
Chemical Name Benzyl (4-hydroxybutyl)(methyl)carbamateUse full name on waste tags.
Formula

Organic content; suitable for incineration.[1][2]
Mol. Weight 237.30 g/mol N/A
Physical State Viscous Oil or Low-Melting SolidMay require rinsing with solvent to fully transfer.[1][2]
Reactivity Stable; Incompatible with strong oxidizers.[2][3]DO NOT mix with Nitric Acid or Peroxides.[2]
Flash Point >110°C (Predicted)Combustible but not Flammable (unless in solvent).[1][2]

Senior Scientist Insight: The benzyl carbamate (Cbz) group is acid-sensitive but generally stable at neutral pH.[1][2] The primary risk during disposal is not explosion, but accidental hydrolysis if mixed with strong acids in a waste container, which can generate heat and pressure.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal starts at the bench.[2] Improper segregation is the leading cause of waste container pressurization.

A. Segregation Rules
  • Isolate from Oxidizers: The free hydroxyl group (-OH) makes this compound a reducing agent.[1][2] Never add to waste containers holding Chromic acid, Permanganates, or Nitric acid.

  • Isolate from Strong Acids/Bases: Avoid mixing with concentrated HCl or NaOH, which can degrade the carbamate linkage and alter the waste profile.

  • Halogen Status: This compound is Non-Halogenated .[2]

    • If pure: Dispose in "Non-Halogenated Organic" stream.[2]

    • If dissolved in DCM/Chloroform: Must go to "Halogenated Organic" stream.[2]

B. Container Selection
  • Liquid Waste: HDPE (High-Density Polyethylene) or Glass carboys.[1][2]

  • Solid Waste: Clear polyethylene bags (double-bagged) or wide-mouth HDPE jars.

Step-by-Step Disposal Workflow

Follow this self-validating protocol to ensure compliance.

Scenario A: Pure Chemical (Expired/Unused)
  • Assessment: Verify the substance is in its original container and labeled.

  • Inventory Log: Remove the item from your laboratory's chemical inventory system.

  • Packaging:

    • Do not empty the bottle.[2] Place the entire original container into a Lab Pack box (if available) or a secondary containment bag.

    • If a Lab Pack is not available, dissolve the material in a minimal amount of Acetone or Ethanol and transfer to the Non-Halogenated Organic Waste carboy.

  • Labeling: Affix a hazardous waste tag listing:

    • Constituents: "Benzyl (4-hydroxybutyl)(methyl)carbamate (in Acetone)"[1][2]

    • Hazard Checkbox: Irritant, Flammable (due to solvent).[2]

Scenario B: Reaction Mixtures (In Solution)
  • Quenching: Ensure no reactive reagents (e.g., unreacted coupling agents like EDC/NHS) remain in the solution.[2]

  • pH Check: Verify the waste solution is between pH 5 and 9. Neutralize if necessary to prevent container corrosion.[2]

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Triple Rinse: Rinse the reaction vessel 3x with acetone; add rinsate to the same waste carboy.

Scenario C: Contaminated Solids (Gloves/Weigh Boats)[1][2]
  • Bagging: Place contaminated items in a clear hazardous waste bag (3-mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place in the "Solid Hazardous Waste" drum/box.

Decision Matrix (Visualized)

DisposalWorkflowStartStart: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolvedSolidPathSolid / Pure SubstanceStateCheck->SolidPathPure/DebrisSolventCheckIs Solvent Halogenated?(DCM, Chloroform?)LiquidPath->SolventCheckSolidPackLab Pack orSolid Waste DrumSolidPath->SolidPackHaloWasteHalogenated Waste StreamSolventCheck->HaloWasteYesNonHaloWasteNon-Halogenated Waste StreamSolventCheck->NonHaloWasteNo (Ethanol, Acetone, etc.)LabelingLABELING:1. Full Chemical Name2. Hazard: Irritant3. DateHaloWaste->LabelingNonHaloWaste->LabelingSolidPack->LabelingPickupSchedule EHS PickupLabeling->Pickup

Figure 1: Decision logic for disposing of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester based on physical state and solvent composition.

Regulatory & Compliance Context

EPA RCRA Considerations

Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P-listed (acutely toxic) or U-listed.[1] However, the generator is responsible for determining characteristics.

  • Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point <60°C).

  • Toxicity: While not a TCLP metal, it is an organic toxicant.[2]

Compliance Check:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation.

  • Closed Container Rule: Containers must remain closed unless adding waste. Funnels must be removed immediately after use.[2]

Emergency Contingencies
  • Spill (Small < 100mL): Absorb with vermiculite or spill pads.[1][2] Place used absorbents in a sealed bag labeled "Hazardous Waste - Debris (Contains Carbamates)."[1][2]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2]

    • Eyes: Flush with water for 15 minutes.[2][3][4][5] Seek medical attention (show SDS).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Satellite Accumulation Areas. [Link][1]

  • PubChem. (2024).[1][2] Benzyl N-(4-hydroxybutyl)carbamate (Compound Summary). National Library of Medicine.[2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: (4-Hydroxybutyl)-methylcarbamic acid benzyl ester

[1]

Executive Safety Summary

Treat as: Potential Sensitizer & Irritant [1]

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester (often referred to as a Cbz-protected amino alcohol intermediate) presents a specific toxicological profile common to carbamate linkers. While often less volatile than smaller amines, the benzyl carbamate (Cbz) moiety imparts significant lipophilicity, facilitating skin absorption.

The Core Directive: Do not rely solely on the absence of a "Danger" signal word. In drug development, intermediates are often "data-poor."[1] We apply the Precautionary Principle : assume the compound is a skin sensitizer and reproductive toxin until validated otherwise.

Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Viscous Oil or Low-Melting SolidHigh adhesion to gloves/surfaces; difficult to wash off.[1]
Lipophilicity High (Benzyl group)Rapid permeation through thin latex/nitrile.
Reactivity Stable (Carbamate)Persists on surfaces; does not degrade quickly in air.
Primary Route Dermal & OcularSkin absorption is the critical failure point.

PPE Selection Matrix: The "Barrier-in-Depth" Strategy

We utilize a Double-Barrier System for this compound. Single layers are insufficient due to the compound's oil-like consistency, which can micro-wet glove pores without immediate visible degradation.

A. Hand Protection (Critical Control Point)

Recommendation: Double-Gloving (Nitrile/Nitrile) or Laminate (Spill).[1]

LayerMaterialThickness (Min)Rationale (Causality)
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Acts as the "Indicator Layer."[1] If this layer is contaminated, the outer barrier has failed.
Outer Nitrile (Extended Cuff)6-8 mil (0.15 mm)The primary shield.[1] Thicker nitrile resists the lipophilic benzyl group permeation longer than standard exam gloves.
Spill Silver Shield / LaminateN/AMandatory for spills >10mL. Benzyl esters can degrade nitrile in <15 mins under saturation.
B. Eye & Face Protection[2][3][4]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). [1]

    • Why? Safety glasses with side shields are insufficient for viscous oils. Oils do not "splash" like water; they "flick" and adhere. If an oil droplet bypasses the side shield, it is difficult to flush from the eye.

  • High Energy (Sonication/Vortexing): Add Face Shield over goggles.

C. Respiratory Protection[1][2][4][5][6][7][8]
  • Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).[1]

  • Secondary (Outside Hood): Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).

    • Note: Only required if the compound is heated or aerosolized outside containment.

Operational Protocols: Self-Validating Systems

Protocol A: The "Clean-Peel" Transfer Method

Goal: Prevent cross-contamination of lab surfaces (balances, door handles).[1]

  • Don PPE: Put on Inner Gloves (White)

    
     Lab Coat 
    
    
    Outer Gloves (Blue/Purple). Color contrast helps detect breaches.
  • Preparation: Place a disposable absorbent mat (benchkote) in the fume hood. All work occurs here.

  • Weighing (Viscous Liquid):

    • Use a positive displacement pipette or a glass syringe. Do not pour.

    • Why? Pouring viscous oils leads to "stringing" and threads of chemical contaminating the bottle threads.

  • Decontamination (The Validation Step):

    • Before removing hands from the hood, wipe the outer gloves with an ethanol-soaked Kimwipe.

    • Inspect: Look at the wipe. If it is oily/stained, your outer glove is contaminated.

    • Doffing: Peel outer gloves inside the hood. Discard into solid hazardous waste.

    • Check: Inspect inner white gloves. If stains are visible, report as a "Near Miss" exposure.

Protocol B: Spill Management (The "Circle-In" Technique)

Scenario: 5 mL spill of oil on the benchtop.

  • Alert: Announce "Spill in Zone X."

  • Isolate: Place "Do Not Enter" signage.

  • Solvent Selection: Use Ethanol or Isopropanol .

    • Scientific Logic:[1][2] This compound is lipophilic (hydrophobic). Water will only spread the oil, increasing the surface area for evaporation/contact. You must use an organic solvent to solvate and lift it.

  • Cleanup:

    • Circle the spill with absorbent pads to create a dike.

    • Apply solvent-soaked pads from the outside in.[1]

    • Final wash: Soap and water (surfactant) to remove residue.[2]

Visualizations (Logic & Workflow)

Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting glove and respiratory protection based on operational scale.

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidViscous Oil / LiquidState->LiquidPPE_Level1Level 1:Nitrile Gloves (Single)Safety GlassesFume HoodSolid->PPE_Level1StandardQuantQuantity?Liquid->QuantSmall< 100 mgQuant->SmallAnalyticalLarge> 100 mg or HeatingQuant->LargePrep/SynthesisPPE_Level2Level 2:Double Nitrile GlovesSplash GogglesFume HoodSmall->PPE_Level2PPE_Level3Level 3:Double Nitrile (Long Cuff)Face Shield + GogglesRespirator (if outside hood)Large->PPE_Level3

[1]

Diagram 2: Emergency Skin Exposure Response

Caption: Immediate biological response loop for dermal contact with lipophilic carbamates.[1]

Skin_ResponseContactSkin ContactDetectedStrip1. Strip Clothing(Do not pull over head)Contact->StripImmediateFlush2. Flush Water(15 Minutes)Strip->FlushSoap3. Soap Wash(Emulsify Oil)Flush->SoapCrucial StepMedical4. Seek Medical(Bring SDS)Flush->MedicalSoap->FlushRepeat

[1]

Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life (Category 2/3).

  • Segregation: Collect in Non-Halogenated Organic Waste containers.

    • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated stream.

  • Container Decontamination:

    • Empty vials containing residual oil should be rinsed with Acetone into the waste stream before being discarded in glass waste.

    • Why? Residual carbamates in glass waste bins can off-gas or contaminate waste handlers.[1]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

  • PubChem. (2023). Compound Summary: Benzyl carbamate derivatives. National Library of Medicine. [Link]

(Note: While specific permeation data for CAS 116644-44-1 is proprietary/unavailable, glove recommendations are derived from homologous benzyl ester data per Prudent Practices guidelines.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.